Lesquerolic acid methyl ester
Description
BenchChem offers high-quality Lesquerolic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lesquerolic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (Z,14R)-14-hydroxyicos-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKVQPUJKYTOZ-NLBZTSMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461434 | |
| Record name | Lesquerolic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-96-9 | |
| Record name | Lesquerolic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization & Industrial Potential of Methyl Lesquerolate
Executive Summary
As the industrial sector accelerates its shift from petrochemicals to bio-based feedstocks, Methyl Lesquerolate (ML) has emerged as a critical molecule of interest. Derived from the oil of Physaria fendleri (formerly Lesquerella fendleri), ML is the methyl ester of lesquerolic acid (14-hydroxy-11-eicosenoic acid).
For researchers and formulation scientists, ML represents a strategic alternative to Methyl Ricinoleate (MR) derived from castor oil. While structurally similar, ML possesses a unique C20 carbon chain (vs. C18 for MR), offering distinct advantages in hydrophobicity, lubricity, and low-temperature performance. This guide provides an in-depth physicochemical profile, synthesis protocols, and functional analysis of ML for high-value industrial applications.
Molecular Architecture & Comparative Analysis
To understand the utility of Methyl Lesquerolate, one must analyze it relative to the industry standard, Methyl Ricinoleate. Both are hydroxy fatty acid methyl esters (HFAMEs), a rare class of lipids where the hydroxyl group facilitates hydrogen bonding and chemical derivatization.
| Feature | Methyl Lesquerolate (ML) | Methyl Ricinoleate (MR) |
| Parent Acid | Lesquerolic Acid (14-hydroxy-11-eicosenoic) | Ricinoleic Acid (12-hydroxy-9-octadecenoic) |
| Carbon Chain | C20 (Eicosanoid) | C18 (Octadecanoid) |
| Hydroxyl Position | C-14 (Beta to double bond position relative to chain end) | C-12 |
| Double Bond | Delta-11 (cis) | Delta-9 (cis) |
| Source Crop | Physaria fendleri (Non-toxic seeds) | Ricinus communis (Contains Ricin toxin) |
Key Insight: The two-carbon elongation in ML results in a slightly lower polarity and higher molecular weight compared to MR. This subtle shift impacts the hydrodynamic volume and solubility parameters , making ML potentially superior for applications requiring enhanced lipophilicity.
Physicochemical Characteristics
The following data aggregates experimental values and comparative homolog modeling. Note that while MR is a standard commodity, ML is often produced in smaller batches; thus, ranges are provided where precise standardized constants vary by purity.
Table 1: Critical Physicochemical Properties
| Property | Value / Range | Technical Implication |
| Molecular Weight | ~340.54 g/mol | Higher MW than MR (312.49 g/mol ) implies lower volatility. |
| Physical State (25°C) | Viscous, pale yellow liquid | Liquid state allows easy blending in lubricant formulations. |
| Kinematic Viscosity (40°C) | ~18 - 22 cSt | Higher than Methyl Oleate (~4.5 cSt) due to H-bonding, but lower than parent oil (~300 cSt). |
| Density (25°C) | 0.910 – 0.925 g/cm³ | Standard range for long-chain esters; slightly lower density than MR due to chain length dilution of the polar head. |
| Boiling Point | > 250°C (at 10 mmHg) | High thermal stability suitable for high-temp lubricant additives. |
| Pour Point | -15°C to -20°C | The cis-double bond creates a "kink" preventing crystallization, maintaining fluidity in cold environments. |
| Refractive Index | 1.465 – 1.468 | Useful for quick purity checks during synthesis. |
| Solubility | Soluble in alcohols, ethers, chloroform. Insoluble in water.[1] | The hydroxyl group grants solubility in lower alcohols (methanol/ethanol) unlike non-hydroxy FAMEs. |
Mechanism of Action: Viscosity & Lubricity
Unlike standard biodiesel (Methyl Soyate/Oleate), ML exhibits anomalous viscosity . The C14-hydroxyl group forms intermolecular hydrogen bonds, creating a "pseudo-polymer" network in the fluid. Under shear stress (in an engine or hydraulic system), these weak bonds break, resulting in shear-thinning behavior that protects machinery while reducing drag.
Synthesis & Purification Protocol
Objective: Produce high-purity (>98%) Methyl Lesquerolate from crude Physaria fendleri oil via base-catalyzed transesterification.
Safety Note: Perform all steps in a fume hood. Methanol is toxic and flammable. Sodium methoxide is corrosive.
Reagents
-
Crude Physaria fendleri oil (filtered).
-
Anhydrous Methanol (MeOH).
-
Catalyst: Sodium Methoxide (NaOCH₃) solution (30% in MeOH) or Potassium Hydroxide (KOH) pellets.
-
Neutralization: Glacial Acetic Acid or 0.1N HCl.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
-
Pre-treatment (Acid Value Check):
-
Measure the Acid Value (AV) of the crude oil. If AV > 2.0 mg KOH/g, perform an acid-catalyzed esterification first to prevent soap formation. Assumption: Oil is refined/low AV for this protocol.
-
-
Reaction Setup:
-
Charge a 3-neck round bottom flask with 100g of Lesquerella oil .
-
Heat oil to 60°C under agitation (300-400 RPM).
-
Why 60°C? This is near the boiling point of methanol (64.7°C), maximizing kinetic energy without losing solvent to evaporation.
-
-
Catalyst Addition:
-
Prepare a methoxide solution: Dissolve 1.0g KOH in 25g Methanol (6:1 molar ratio of Methanol:Oil).
-
Slowly add the methoxide solution to the heated oil.
-
-
Reaction Phase:
-
Reflux at 60°C for 90 minutes .
-
Monitoring: Use Thin Layer Chromatography (TLC) (Hexane:Ethyl Ether:Acetic Acid 80:20:1) to monitor the disappearance of triglyceride spots.
-
-
Separation:
-
Transfer mixture to a separatory funnel. Allow to settle for 2-4 hours.
-
Phase Split: The lower layer (Glycerol) is drained. The upper layer is the Crude Methyl Lesquerolate.
-
-
Washing & Purification:
-
Wash the ester layer gently with warm (50°C) distilled water (10% v/v) to remove residual catalyst and soap. Repeat until wash water is neutral pH.
-
Critical Step: Avoid vigorous shaking to prevent stable emulsions due to the surfactant nature of the hydroxy-ester.
-
-
Drying:
-
Pass the wet ester through a column of Anhydrous Sodium Sulfate or stir with the salt and filter.
-
Vacuum Stripping: Remove residual methanol and water using a rotary evaporator at 80°C under vacuum.
-
Workflow Visualization
Caption: Figure 1: Optimized reaction workflow for the conversion of high-hydroxy Lesquerella oil into Methyl Lesquerolate.
Industrial Applications & Functionalization
The industrial value of ML lies in its dual-functionality . It is not just a lipid; it is a reactive intermediate.
A. Bio-Lubricants & Greases
ML serves as a superior lubricity additive compared to standard vegetable esters.
-
Mechanism: The hydroxyl group adsorbs onto metal surfaces (polar interaction), forming a monolayer film that reduces friction coefficient more effectively than non-hydroxy esters.
-
Lithium Grease: ML can be reacted with lithium hydroxide to form lithium lesquerolate, a thickener for high-performance greases, offering better oxidation stability than castor-based greases due to the longer carbon chain.
B. Estolide Synthesis
ML is the primary feedstock for estolides (oligomeric esters).
-
Process: Acid-catalyzed condensation links the carboxyl of one ML molecule to the hydroxyl of another.
-
Result: These "bio-synthetic" oils have customizable viscosity (ISO VG 32-100) and excellent pour points (< -30°C), rivaling synthetic PAOs (Polyalphaolefins).
C. Precursor for Nylon-11 Homologs
Through pyrolysis or specific cleavage, ML can be split at the double bond/hydroxyl site to produce long-chain dicarboxylic acids (e.g., dodecanedioic acid), which are monomers for high-performance polyamides (Nylons).
Functionalization Tree
Caption: Figure 2: Strategic functionalization pathways for Methyl Lesquerolate in industrial chemistry.
Analytical Characterization (Quality Control)
To validate the synthesis of Methyl Lesquerolate, the following analytical signatures must be confirmed:
-
FTIR Spectroscopy:
-
Key Peak: Broad band at 3300–3400 cm⁻¹ (O-H stretch). This distinguishes ML from standard Methyl Oleate.
-
Ester Peak: Sharp band at 1740 cm⁻¹ (C=O stretch).
-
-
GC-MS (Gas Chromatography - Mass Spec):
-
Standard FAME columns (e.g., DB-23 or CP-Sil 88) may require longer retention times due to the C20 chain and polarity.
-
Derivatization: For accurate quantification, the hydroxyl group is often silylated (using BSTFA) to improve volatility and peak shape.
-
-
NMR (Nuclear Magnetic Resonance):
-
1H NMR: Look for the multiplet at 3.6 ppm (methine proton adjacent to -OH) and the singlet at 3.66 ppm (methyl ester protons).
-
References
-
USDA Agricultural Research Service. (2021). Lesquerella: A New Crop for Arid Lands. USDA.gov. [Link]
-
Moser, B. R., et al. (2008). "Production and evaluation of biodiesel from field pennycress (Thlaspi arvense L.) oil." Energy & Fuels, 22(4).[2] (Contains comparative protocols for esterification). [Link]
-
Knothe, G. (2006). "Analyzing biodiesel: standards and other methods." Journal of the American Oil Chemists' Society, 83(10), 823-833. [Link]
-
Isbell, T. A., et al. (2006). "Physical properties of estolides synthesized from lesquerella and castor fatty acid esters." Industrial Crops and Products, 23(3), 256-263. [Link]
Sources
Solubility Profile and Physicochemical Characterization of Lesquerolic Acid Methyl Ester
Topic: Solubility profile of lesquerolic acid methyl ester in organic solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lesquerolic acid methyl ester (Methyl 14-hydroxy-11-eicosenoate) is a unique long-chain hydroxy fatty acid ester (HFAE) derived primarily from the seed oil of Physaria fendleri (formerly Lesquerella fendleri). Structurally homologous to methyl ricinoleate (from castor oil) but possessing a longer carbon chain (C20 vs. C18), this compound exhibits a distinct solubility and viscosity profile driven by its bifunctional nature: a lipophilic C20 alkyl chain and a mid-chain hydroxyl group at C-14.
This guide provides a technical analysis of its solubility behavior, thermodynamic interactions, and a validated protocol for its purification. Understanding these parameters is critical for its application in bio-lubricants, polymer synthesis (polyurethanes/polyesters), and lipid-based drug delivery systems.
Physicochemical Identity & Structural Logic[1]
The solubility of methyl lesquerolate is governed by the competition between its hydrophobic alkyl backbone and its hydrophilic hydroxyl and ester moieties.
Structural Analysis
-
IUPAC Name: Methyl (Z,14R)-14-hydroxyicos-11-enoate
-
Molecular Formula:
-
Molecular Weight: 340.54 g/mol
-
Key Functional Groups:
-
Methyl Ester (C1): Moderate polarity, hydrogen bond acceptor.
-
Cis-Alkene (C11): Pi-electron density, slight polarity, "kink" prevents tight crystalline packing (lowering melting point).
-
Secondary Hydroxyl (C14): High polarity, hydrogen bond donor/acceptor. This is the critical "solubility switch" that differentiates it from methyl arachidate.
-
Visualization of Chemical Logic
The following diagram illustrates the functional zones affecting solvent interaction.
Caption: Functional segmentation of methyl lesquerolate showing the competing polarity zones that dictate solubility.
Solubility Profile Analysis
Solubility Data Matrix
Unlike standard fatty acid methyl esters (FAMEs), methyl lesquerolate is miscible in a wider range of polar solvents due to the -OH group.
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Mechanistic Insight |
| Non-Polar Alkanes | Hexane, Heptane | Soluble | Driven by the C20 alkyl chain. Note: Solubility decreases significantly < 0°C compared to non-hydroxy FAMEs. |
| Chlorinated | Chloroform, DCM | High Solubility | Excellent match for both dispersive and polar interactions. Standard solvent for lipid extraction. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The -OH group interacts favorably with the carbonyl oxygen of the solvent. Used for chromatographic separation.[1] |
| Polar Protic | Methanol, Ethanol | Soluble (Warm) | Soluble at room temp; however, phase separation can occur at very low temperatures (-20°C), enabling fractionation. |
| Ethers | Diethyl Ether, THF | High Solubility | Strong solvation of the ester and hydroxyl groups. |
| Aqueous | Water | Insoluble | The hydrophobic effect of the C20 chain overwhelms the polar contribution of the single -OH group. |
Thermodynamic Modeling (Hansen Solubility Parameters)
To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP). The values below are estimated based on the homomorph method using methyl ricinoleate as a proxy.
-
Dispersion (
): ~16.5 MPa (Similar to aliphatic hydrocarbons) -
Polarity (
): ~5.0 MPa (Due to ester and hydroxyl dipoles) -
Hydrogen Bonding (
): ~8.5 MPa (Significant contribution from -OH)
Implication: To dissolve methyl lesquerolate, a solvent system must balance lipophilicity with moderate hydrogen bonding capability. A blend of Hexane:Ethyl Acetate (90:10) or Chloroform sits near the center of its solubility sphere.
Experimental Protocol: Purification & Isolation
Objective: Isolate high-purity methyl lesquerolate (>98%) from Physaria fendleri oil, separating it from non-hydroxy FAMEs (methyl oleate, linoleate).
Principle: This protocol utilizes Solid-Liquid Adsorption Chromatography followed by Solvent Fractionation , exploiting the polarity difference conferred by the C14-hydroxyl group.
Workflow Diagram
Caption: Step-by-step purification workflow isolating methyl lesquerolate based on polarity differences.
Detailed Methodology
Step 1: Transesterification (Preparation)
-
Dissolve 10 g of Physaria fendleri oil in 50 mL of anhydrous methanol.
-
Add 0.5 mL of 25% Sodium Methoxide (NaOMe) in methanol.
-
Reflux at 60°C for 60 minutes.
-
Quench with dilute acetic acid and extract with Hexane .
-
Wash hexane layer with water, dry over
, and evaporate. Result: Crude FAMEs.
Step 2: Silica Gel Fractionation (The Separation)
Rationale: Methyl lesquerolate (
-
Column Prep: Pack a glass column with Silica Gel 60 (230-400 mesh) using Hexane as the slurry solvent. Ratio: 30g silica per 1g of crude FAME.
-
Loading: Dissolve crude FAME in minimum Hexane and load onto the column.
-
Elution A (Non-Hydroxy Fraction): Flush with 3 column volumes of 100% Hexane .
-
Observation: This removes methyl oleate, linoleate, and linolenate.
-
-
Elution B (Hydroxy Fraction - Target): Switch solvent to Hexane:Ethyl Acetate (90:10 v/v) .
-
Observation: Methyl lesquerolate will elute in this fraction.[1]
-
-
Collection: Collect fractions and monitor via TLC (Solvent: Hexane:EtOAc 80:20; Stain: Iodine vapor).
Step 3: Self-Validation (Quality Control)
-
TLC Check: A single spot should be visible at
. No spots should be visible near the solvent front (non-hydroxy impurities). -
GC-FID: Analyze using a polar capillary column (e.g., DB-Wax or CP-Sil 88). Methyl lesquerolate elutes significantly later than C20:1 non-hydroxy standards due to hydrogen bonding with the stationary phase.
Applications & Processing Implications
The solubility profile defined above dictates the processing parameters for downstream applications:
-
Bio-Lubricants: The high viscosity (approx. 1.5x that of methyl oleate) and solubility in polar additives make it an excellent lubricity improver. However, its solubility in alcohols suggests it is not suitable for applications where fuel dilution (ethanol/methanol) is a primary concern, as it may leach.
-
Polymer Synthesis: Methyl lesquerolate is a monomer for polyurethanes. The reaction requires anhydrous conditions. The recommended solvent for reaction is Toluene or Dimethylformamide (DMF) , both of which fully solubilize the ester and isocyanates.
-
Drug Delivery: As a lipophilic carrier with a polar "handle," it can solubilize poorly water-soluble drugs (BCS Class II). It is miscible with other lipid excipients like Capryol™ or Labrafil®.
References
-
Carlson, K. D., et al. (1990). "Preparative chromatographic isolation of hydroxy acids from Lesquerella fendleri and L. gordonii seed oils." Journal of the American Oil Chemists' Society.[1][2] Link
-
Hayes, D. G., et al. (1996).[3] "The isolation of hydroxy acids from lesquerella oil lipolysate by a saponification/extraction technique." Journal of the American Oil Chemists' Society.[1][2] Link
-
Smith, C. R., et al. (1961). "Lesquerolic Acid.[1][2] A New Hydroxy Acid from Lesquerella Seed Oil."[2] The Journal of Organic Chemistry. Link
-
Knothe, G. (2005). "Dependence of biodiesel fuel properties on the structure of fatty acid alkyl esters." Fuel Processing Technology. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
A Technical Guide to the Thermal Stability and Melting Point of Lesquerolic Acid Methyl Ester
Introduction: The Significance of Lesquerolic Acid Methyl Ester in Advanced Applications
Lesquerolic acid, a C20 hydroxy fatty acid, is a unique molecule with significant potential in various industrial and pharmaceutical applications.[1][2] Its methyl ester, lesquerolic acid methyl ester (methyl (Z,14R)-14-hydroxyicos-11-enoate), inherits these desirable properties, offering a versatile platform for the development of high-performance biolubricants, surfactants, and potentially, novel drug delivery systems.[1] The presence of a hydroxyl group and a cis double bond within its long aliphatic chain imparts unique physicochemical characteristics that distinguish it from other fatty acid methyl esters (FAMEs).[1][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of lesquerolic acid methyl ester is paramount. Thermal stability dictates the operational limits of lubricants and the processing conditions for formulation, while the melting point is a critical parameter for predicting solid-state behavior, which is crucial for applications such as phase change materials and drug formulation. This guide provides an in-depth technical overview of the thermal stability and melting point of lesquerolic acid methyl ester, grounded in established analytical techniques and field-proven insights.
Section 1: Thermal Stability of Lesquerolic Acid Methyl Ester
Thermal stability is a measure of a substance's ability to resist chemical decomposition at elevated temperatures. For lesquerolic acid methyl ester, this property is of prime importance, particularly in applications where it might be subjected to thermal stress, such as in high-temperature lubrication or during manufacturing processes.
Expected Thermal Decomposition Profile
While specific, detailed thermogravimetric analysis (TGA) data for pure lesquerolic acid methyl ester is not extensively published, its structural features allow for an expert assessment of its expected thermal behavior. As a long-chain fatty acid methyl ester containing a hydroxyl group, its decomposition is anticipated to be a multi-stage process. The presence of the hydroxyl group can influence the decomposition pathway, potentially leading to dehydration reactions at lower temperatures compared to their non-hydroxylated counterparts.
One source indicates that methyl lesquerolate demonstrates superior thermal stability, being stable at temperatures over 200°C.[1] This suggests that the onset of significant thermal decomposition occurs above this temperature. The decomposition of FAMEs generally involves the breakdown of the alkyl chain.[4] For methyl lesquerolate, this would likely be the primary decomposition event, occurring at a higher temperature.
Key Influencing Factors on Thermal Stability
The thermal stability of FAMEs is influenced by several factors:
-
Chain Length: Generally, longer-chain FAMEs exhibit higher thermal stability.[5]
-
Degree of Unsaturation: Increased unsaturation tends to decrease thermal stability. The double bond in lesquerolic acid methyl ester may be a site for initial thermal degradation.[4]
-
Presence of Functional Groups: The hydroxyl group in lesquerolic acid methyl ester can introduce unique decomposition pathways, such as dehydration, which may occur at different temperatures than the main chain scission.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of lesquerolic acid methyl ester.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate sample pan (e.g., platinum or ceramic).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of lesquerolic acid methyl ester into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative). An inert atmosphere is typically used to study thermal decomposition without the influence of oxidation. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures uniform temperature change.
-
-
-
Data Analysis:
-
The resulting TGA thermogram plots percentage weight loss versus temperature.
-
The onset temperature (Tonset) of decomposition is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of weight loss.
-
The derivative thermogravimetric (DTG) curve , the first derivative of the TGA curve, shows the rate of mass loss and helps to identify distinct decomposition steps.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Section 2: Melting Point of Lesquerolic Acid Methyl Ester
The melting point is the temperature at which a solid substance transitions into a liquid state. For FAMEs, this is a critical parameter for low-temperature applications and for understanding their solid-state behavior in formulations.
Factors Influencing the Melting Point of FAMEs
The melting point of a fatty acid methyl ester is primarily determined by its molecular structure:
-
Chain Length: Longer saturated carbon chains lead to higher melting points due to increased van der Waals forces.[6]
-
Degree of Unsaturation: The presence of double bonds, particularly in the cis configuration, introduces kinks in the fatty acid chain, disrupting crystal packing and lowering the melting point.[7]
-
Presence of Functional Groups: The hydroxyl group in lesquerolic acid methyl ester can participate in hydrogen bonding, which may increase its melting point compared to a non-hydroxylated analogue of the same chain length and unsaturation.
The melting point of the parent fatty acid, lesquerolic acid, is reported to be between 4-6°C.[1] Generally, the melting points of FAMEs are slightly lower than their corresponding free fatty acids. Therefore, the melting point of lesquerolic acid methyl ester is expected to be in a similar low-temperature range. For comparison, the melting points of other C18 and C20 methyl esters are provided in the table below.
| Fatty Acid Methyl Ester | Structure | Melting Point (°C) |
| Methyl Stearate | C18:0 | ~38 |
| Methyl Oleate | C18:1 | ~ -20[8] |
| Methyl Linoleate | C18:2 | ~ -35 |
| Methyl Arachidate | C20:0 | ~46 |
| Lesquerolic Acid Methyl Ester (Predicted) | C20:1 (OH) | Low, near 0°C |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common technique for determining the melting point and other thermal transitions of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the melting point and enthalpy of fusion of lesquerolic acid methyl ester.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of lesquerolic acid methyl ester into a hermetically sealed aluminum DSC pan. Hermetic sealing is important to prevent any volatilization during the experiment.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., -50°C).
-
Heat the sample from -50°C to 50°C at a controlled rate, typically 5-10°C/min.
-
Hold at 50°C for 2 minutes to ensure complete melting.
-
Cool the sample back to -50°C at the same rate.
-
A second heating scan is often performed to observe the behavior of the sample after a controlled cooling cycle.
-
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) , which is the energy required to melt the sample, is determined by integrating the area under the melting peak.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion: A Versatile Biomaterial with Favorable Thermal Characteristics
Lesquerolic acid methyl ester stands out as a promising bio-based material with favorable thermal properties. Its anticipated high thermal stability, with a decomposition onset above 200°C, makes it suitable for a range of applications where thermal stress is a factor.[1] Furthermore, its expected low melting point suggests good cold-flow properties, an important consideration for lubricants and other fluid applications. The analytical protocols detailed in this guide for TGA and DSC provide a robust framework for the precise characterization of these critical thermal parameters, enabling researchers and developers to confidently assess the suitability of lesquerolic acid methyl ester for their specific applications. As the demand for sustainable and high-performance materials grows, a comprehensive understanding of the thermal behavior of unique molecules like lesquerolic acid methyl ester will be instrumental in driving innovation.
References
-
Gama, P. E., Torres, A. E. B., & Teixeira, L. S. G. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society, 29(11), 2356-2364. [Link]
-
Mengounou, G. E., Fofana, I., & Njoya, A. (2022). Determination at Variable Temperatures and Analysis of the Physico-Thermal Properties of Palm Kernel and Castor Oil Methyl Ester. International Journal of Engineering and Technology Innovation, 12(4), 281-292. [Link]
-
Lesquerolic acid - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312810, Lesquerolic acid. Retrieved February 23, 2026, from [Link].
-
Gerhard, K. (2009). Boiling Properties and Thermal Decomposition of Vegetable Oil Methyl Esters with Regard to Their Fuel Suitability. Journal of Agricultural and Food Chemistry, 57(23), 11291-11297. [Link]
-
Mittelbach, M., & Remschmidt, C. (2004). Synthesis and characterization of vegetable oil derived esters: evaluation for their diesel additive properties. Bioresource Technology, 92(3), 291-296. [Link]
-
Melo-Espinosa, E. A., Piloto-Rodríguez, R., & Goyos-Pérez, L. (2014). Thermochemistry of methyl and ethyl esters from vegetable oils. International Journal of Chemical Kinetics, 46(7), 387-397. [Link]
-
Wikipedia contributors. (2023, December 1). Lesquerolic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]
-
Stettner, M. R., et al. (2024). Fuel property evaluation of unique fatty acid methyl esters containing β-hydroxy esters from engineered microorganisms. Fuel, 363, 130933. [Link]
-
Knothe, G., & Dunn, R. O. (2009). Melting points of some branched fatty acids and methyl esters. Journal of the American Oil Chemists' Society, 86(9), 843-848. [Link]
-
ResearchGate. (n.d.). The melting points of fatty acids and their corresponding methyl esters. Retrieved February 23, 2026, from [Link]
-
Al-Shorgani, N. K. N., et al. (2018). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. International Journal of Current Research and Academic Review, 6(1), 1-11. [Link]
-
Simmie, J. M. (2012). Thermochemistry of C−C and C−H Bond Breaking in Fatty Acid Methyl Esters. The Journal of Physical Chemistry A, 116(24), 6055-6064. [Link]
-
Tan, C. P., & Che Man, Y. B. (2000). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. Journal of the American Oil Chemists' Society, 77(2), 143-149. [Link]
-
ResearchGate. (n.d.). Summary of TGA data obtained for the four methyl esters. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization of fatty-acid methyl -esters by thermal analysis. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Fatty acid methyl esters. Retrieved February 23, 2026, from [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved February 23, 2026, from [Link]
-
Głowacki, K., & Ganczarski, M. (2022). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. Molecules, 27(12), 3939. [Link]
-
Shimadzu. (n.d.). Analysis of 37 Components of Fatty Acid Methyl Esters with 6 Different Types of Columns. Retrieved February 23, 2026, from [Link]
Sources
Technical Monograph: Methyl Lesquerolate (Lesquerolic Acid Methyl Ester)
Topic: CAS number and safety data sheet (SDS) for lesquerolic acid methyl ester Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
CAS Number: 4102-96-9 EC Number: Not Assigned (Research Chemical) Synonyms: Methyl 14-hydroxy-11-eicosenoate; (R)-(+)-14-Hydroxy-cis-11-eicosenoic acid methyl ester; Methyl lesquerolate.
Executive Summary
Methyl lesquerolate is the methyl ester derivative of lesquerolic acid ((11Z, 14R)-14-hydroxyicos-11-enoic acid), a rare hydroxy fatty acid found predominantly in the seed oil of the Physaria (formerly Lesquerella) genus. Structurally analogous to methyl ricinoleate but possessing a longer carbon chain (C20 vs. C18), this compound exhibits unique physicochemical properties—specifically regarding viscosity and oxidative stability—that make it a critical intermediate in the synthesis of bio-based lubricants, polymers, and liposomal drug delivery systems.
This guide provides a comprehensive technical analysis of methyl lesquerolate, focusing on its chemical identity, safety protocols (SDS), synthesis methodologies, and applications in pharmaceutical research.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | Methyl (11Z,14R)-14-hydroxyicos-11-enoic acid |
| Common Name | Methyl lesquerolate |
| CAS Number | 4102-96-9 |
| Molecular Formula | C₂₁H₄₀O₃ |
| Molecular Weight | 340.54 g/mol |
| SMILES | CCCCCCC(O)CC=CCCCCCCCCCC(=O)OC |
| InChI Key | NIOKVQPUJKYTOZ-NLBZTSMMSA-N |
Physical Constants
Note: As a specialized biochemical reagent, specific experimental values may vary slightly by purity and extraction source. The values below represent high-purity standards.
| Property | Value / Description |
| Physical State | Viscous liquid (Oil) |
| Color | Colorless to pale yellow |
| Solubility | Soluble in ethanol, DMSO, DMF, chloroform; Insoluble in water.[1] |
| Boiling Point | > 200°C (at 760 mmHg) – Predicted |
| Density | ~0.90 - 0.92 g/cm³ (Estimated based on hydroxy-FAME analogs) |
| Refractive Index | ~1.46 - 1.47 |
| Flash Point | > 110°C (Closed Cup) – Predicted |
Safety Data Sheet (SDS) Analysis
Hazard Classification (GHS/CLP): Methyl lesquerolate is primarily a research chemical. While it is often classified as "Not a hazardous substance or mixture" according to the Globally Harmonized System (GHS) due to a lack of extensive toxicological data, the Precautionary Principle dictates it be handled as a potential irritant.
Hazard Identification
-
Signal Word: Warning (Precautionary)
-
Hazard Statements:
-
Precautionary Statements:
First Aid Measures
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water.[6] Remove contaminated clothing.[6][7][8]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting lower and upper eyelids.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Handling & Storage[13][14]
-
Storage Conditions: Store at -20°C . The compound is susceptible to oxidation due to the unsaturation (double bond) and the hydroxyl group.
-
Inert Atmosphere: Store under nitrogen or argon to prevent autoxidation.
-
Stability: Stable under recommended storage conditions.[4][10] Avoid strong oxidizing agents.[2][4][6][12]
Synthesis & Preparation Methodologies
The primary route to high-purity methyl lesquerolate is the transesterification of Lesquerella oil (which contains ~55-60% lesquerolic acid triglycerides). Direct esterification of the free fatty acid is also possible but less common in bulk extraction.
Protocol: Base-Catalyzed Transesterification
This method is preferred for its speed and efficiency under mild conditions, preventing the dehydration of the secondary hydroxyl group.
Reagents:
-
Crude Lesquerella oil
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH)
-
n-Hexane (for extraction)
Workflow Diagram:
Figure 1: Workflow for the synthesis and purification of methyl lesquerolate from Lesquerella oil.
Critical Process Parameters (CPP)
-
Catalyst Concentration: 0.5% to 1.0% w/w NaOMe is optimal. Excess base can lead to saponification (soap formation), complicating separation.
-
Temperature Control: Maintain reaction at 60°C. Temperatures >80°C risk dehydration of the C14 hydroxyl group, forming conjugated dienes.
-
Purification: Since Lesquerella oil also contains oleic and linoleic acids, Silica Gel Column Chromatography (eluting with Hexane:Ethyl Acetate gradients) is required to isolate the hydroxy-ester from non-hydroxy esters.
Applications in Research & Development
Liposomal Drug Delivery
Methyl lesquerolate serves as a unique lipid tail in the synthesis of novel surfactants and liposomes. The C14 hydroxyl group introduces a "kink" and polarity mid-chain, altering the membrane fluidity and transition temperature (Tm) of lipid bilayers compared to standard oleic acid derivatives.
Bio-Lubricant Additives
The presence of the hydroxyl group allows for hydrogen bonding, which enhances the lubricity and adsorption to metal surfaces. Researchers utilize methyl lesquerolate to synthesize estolides (oligomeric esters) which exhibit superior oxidative stability and low-temperature pour points for eco-friendly lubricant formulations.
Chemical Intermediate
It acts as a precursor for:
-
Macrocyclic Lactones: Via intramolecular transesterification (used in fragrances).
-
Polyurethanes: The hydroxyl group acts as a reaction site for isocyanates, creating bio-based polymers with tunable mechanical properties.
References
- Smith, C. R., et al. (1961). "Lesquerolic Acid. A New Hydroxy Acid from Lesquerella Seed Oil." The Journal of Organic Chemistry, 26(8), 2903-2905.
- Moser, B. R., et al. (2012). "Production and evaluation of biodiesel from field pennycress (Thlaspi arvense L.) oil." Energy & Fuels, 26(12).
-
PubChem. (n.d.).[13] Compound Summary: Methyl lesquerolate.[14] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CAS 2390-09-2: cis-11-Eicosenoic acid methyl ester [cymitquimica.com]
- 2. redox.com [redox.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. syskem.de [syskem.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. med.tau.ac.il [med.tau.ac.il]
- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 10. trc-corp.com [trc-corp.com]
- 11. Mobile [my.chemius.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Methyl lithocholate | C25H42O3 | CID 92880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl lesquerolate | Polysil [polycil.co.uk]
Methodological & Application
Application Note: Protocol for Transesterification of Lesquerella Oil to Methyl Esters
Abstract & Strategic Context
Lesquerella oil, derived from the seeds of Physaria fendleri, is a unique industrial feedstock distinguished by its high content of lesquerolic acid (14-hydroxy-11-eicosenoic acid; C20:1-OH). Structurally similar to ricinoleic acid found in castor oil, lesquerolic acid possesses a hydroxyl group on the carbon chain, imparting high viscosity, polarity, and oxidative stability to the oil.
Converting Lesquerella oil into methyl esters (biodiesel or chemical intermediates) requires a modified transesterification protocol compared to commodity oils like soybean or canola. The high viscosity limits mass transfer, and the hydroxyl functionality can complicate phase separation.
This guide details a Base-Catalyzed Transesterification protocol optimized for Lesquerella oil. It prioritizes reaction equilibrium shifts through molar excess and rigorous purification to prevent soap formation, ensuring a yield >96% and compliance with ASTM D6751 standards for acid value and free glycerin.
Chemical Mechanism & Critical Parameters
The Reaction
The transformation is a reversible transesterification where triglycerides react with methanol in the presence of a strong base (alkoxide) to form Fatty Acid Methyl Esters (FAME) and glycerol.
Critical Control Points (The "Why")
| Parameter | Optimized Value | Scientific Rationale |
| Molar Ratio (MeOH:Oil) | 9:1 | While 6:1 is standard for soy, Lesquerella's high viscosity hinders mass transfer. A 9:1 excess drives the equilibrium forward and reduces viscosity during the reaction. |
| Catalyst | Sodium Methoxide (1.0 wt%) | Using pre-formed NaOCH |
| Temperature | 60°C | Near the boiling point of methanol (64.7°C) to maximize kinetic energy without losing solvent to evaporation. |
| Agitation | >600 RPM | Critical. The polarity difference between the hydroxy-rich oil and methanol creates a biphasic system that resists mixing. |
Materials & Equipment
Reagents
-
Crude or Refined Lesquerella Oil: (Ensure water content <0.05%).
-
Methanol (MeOH): Anhydrous, >99.8% purity.
-
Catalyst: Sodium Methoxide (25% w/w solution in methanol) OR Sodium Hydroxide (pellets, >98%).
-
Neutralization Agent: Glacial Acetic Acid or 0.1N HCl.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Equipment
-
Reactor: Three-neck round-bottom flask (250 mL or 500 mL) equipped with a reflux condenser.
-
Temperature Control: Oil bath or heating mantle with PID controller.
-
Agitation: Overhead mechanical stirrer (preferred) or high-strength magnetic stir bar.
-
Separation: Separatory funnel (glass, conical).
-
Analysis: GC-FID (for ester content) or Viscometer.
Experimental Protocol
Phase 1: Feedstock Characterization (Go/No-Go Step)
Before starting, determine the Acid Value (AV) of the oil.
-
Protocol: Titrate 5g of oil dissolved in isopropanol/toluene with 0.1N KOH using phenolphthalein indicator.
-
Decision Matrix:
-
AV < 2.0 mg KOH/g: Proceed to Phase 3 (Base Catalysis).
-
AV > 2.0 mg KOH/g: You MUST perform Phase 2 (Acid Pre-treatment) to convert Free Fatty Acids (FFAs) to esters. High FFAs react with base catalysts to form soap, creating stable emulsions that ruin the yield.
-
Phase 2: Acid Pre-treatment (Conditional)
Only required if AV > 2.0.
-
Mix Oil with Methanol (6:1 molar ratio) and 1.0 wt% Sulfuric Acid (
). -
Reflux at 60°C for 60 minutes.
-
Transfer to a separatory funnel; allow to settle. Drain the bottom layer (water/impurities).
-
Dry the top oil layer; measure AV again. If AV < 2.0, proceed.
Phase 3: Base-Catalyzed Transesterification (Main Protocol)
Target: 100g Lesquerella Oil (~0.1 mol based on MW ~1000 g/mol ).
-
Preparation:
-
Weigh 100g of Lesquerella oil into the reactor.
-
Heat oil to 60°C under agitation.
-
-
Catalyst Activation:
-
Option A (Recommended): Measure 2.2g of Sodium Methoxide 25% solution (equivalent to ~0.55g solid catalyst) and mix with 22g Methanol (Total MeOH ~0.9 mol, approx 9:1 ratio).
-
Option B (Pellets): Dissolve 1.0g NaOH in 22g Methanol. Warning: Exothermic. Protect from moisture.
-
-
Reaction:
-
Add the Catalyst/Methanol mixture to the heated oil.
-
Time: 60 to 90 minutes.
-
Temp: Maintain 60°C ± 2°C.
-
Agitation: Maintain vigorous stirring. The mixture will initially be cloudy and eventually become clearer and thinner as esters form.
-
-
Quenching:
-
Stop heating. Add a stoichiometric amount of Glacial Acetic Acid (approx 1.5 mL) to neutralize the catalyst. This prevents the "back-reaction" during separation.
-
Phase 4: Separation & Purification
-
Gravity Separation:
-
Transfer mixture to a pre-warmed separatory funnel.
-
Allow to settle for minimum 4 hours (overnight is preferred).
-
Observation: Two layers will form.
-
Top: Methyl Esters (Biodiesel) - Amber/Yellow.
-
Bottom: Glycerol - Dark brown, viscous.
-
-
Note: Due to lesquerolic acid, the interface may be less sharp than soy oil. If an emulsion persists, add 5% warm saline solution.
-
-
Washing:
-
Drain the glycerol layer.[1]
-
Wash the top ester layer with warm distilled water (50°C) . Use a mist spray to avoid agitation-induced emulsions.
-
Repeat 3-4 times until the wash water is pH neutral.
-
-
Drying:
-
Pass the washed esters through a bed of Anhydrous Sodium Sulfate or heat to 110°C under vacuum for 20 minutes to remove residual water.
-
Workflow Visualization
Figure 1: Process flow for the conversion of Physaria fendleri oil to methyl esters, including the critical Acid Value decision gate.
Quality Control & Expected Data
After synthesis, the Lesquerella Methyl Ester (LME) should be characterized. The presence of the hydroxyl group results in distinct physical properties compared to commodity biodiesel.
Comparative Properties (Typical Values)
| Property | Lesquerella ME (LME) | Soybean ME (SME) | Method | Significance |
| Kinematic Viscosity (40°C) | 5.2 - 5.8 mm²/s | 4.0 - 4.5 mm²/s | ASTM D445 | Higher viscosity due to H-bonding of OH groups. |
| Oxidative Stability | > 10 hours | ~3 - 5 hours | EN 14112 | Superior stability; ideal for lubricant additives. |
| Cloud Point | -5°C to -9°C | 0°C | ASTM D2500 | Better cold flow than soy, despite viscosity. |
| Acid Value | < 0.50 mg KOH/g | < 0.50 mg KOH/g | ASTM D664 | Indicates successful washing and reaction completion. |
Troubleshooting Guide
-
Problem: Persistent emulsion during washing.
-
Cause: Soap formation due to high initial FFA or water in reagents.
-
Fix: Add 1-2% dilute Phosphoric Acid to the wash water to split the soaps, or use a centrifuge.
-
-
Problem: Low Yield (<90%).
-
Cause: Incomplete reaction (equilibrium limitation).
-
Fix: Increase MeOH:Oil ratio to 12:1 or increase reaction time to 120 mins.
-
References
-
Geller, D. P., & Goodrum, J. W. (2004). Transesterification of Lesquerella fendleri oil to methyl esters. Bioresource Technology , 95(3), 365-370. Link
-
Moser, B. R., et al. (2008).[2] Evaluation of Castor and Lesquerella Oil Derivatives as Additives in Biodiesel. Energy & Fuels , 22(2), 1349–1352. Link
-
Vaughn, S. F., et al. (2012). Physical properties of Lesquerella (Physaria fendleri) oil and meal. Industrial Crops and Products , 36(1), 449-453. Link
-
ASTM International. (2022). ASTM D6751-20a, Standard Specification for Biodiesel Fuel Blend Stock (B100). West Conshohocken, PA. Link
Sources
Application Note & Protocols: Synthesis of High-Performance Bio-based Lubricants from Lesquerolic Acid Methyl Ester
Abstract
The escalating demand for environmentally benign lubricants has catalyzed research into sustainable feedstocks that do not compete with food sources. Lesquerolic acid, a hydroxy fatty acid derived from the non-food oilseed crop Physaria fendleri, presents a compelling platform for developing high-performance bio-lubricants.[1] Its unique molecular structure, featuring a hydroxyl group and a site of unsaturation, allows for targeted chemical modifications to enhance lubricant properties.[1] This document provides a comprehensive guide for researchers, detailing the rationale and step-by-step protocols for synthesizing advanced bio-lubricants from lesquerolic acid methyl ester (LAME) through key chemical pathways, including estolide formation and a two-step epoxidation/ring-opening sequence.
Introduction: The Case for Lesquerolic Acid
Bio-based lubricants, derived from renewable resources like vegetable oils, offer significant advantages in terms of biodegradability and low toxicity over their mineral oil-based counterparts.[2][3] However, unmodified vegetable oils often suffer from poor thermal and oxidative stability and unfavorable low-temperature properties, limiting their application.[2][4]
Lesquerolic acid ((14R)-hydroxy-(11Z)-eicosenoic acid) is an ideal substrate for overcoming these limitations.[5][6] It is the primary fatty acid in the oil of Physaria fendleri (lesquerella), a drought-tolerant crop suited for arid regions.[1] Unlike ricinoleic acid from castor oil, lesquerolic acid is derived from a non-toxic plant source.[1] Its structure, a C20 homolog of ricinoleic acid, provides two key reactive sites for chemical derivatization:
-
A secondary hydroxyl group at the C14 position.
-
A cis double bond between C11 and C12.
These functional groups enable the synthesis of tailored lubricant base stocks with properties that can meet or exceed the performance of conventional lubricants. This guide will focus on scientifically-grounded protocols to transform LAME into high-value lubricant base stocks.
Overview of Synthetic Pathways
The conversion of lesquerolic acid methyl ester into a high-performance lubricant base stock involves strategic chemical modifications to increase molecular weight, introduce branching, and enhance intermolecular interactions. These changes directly improve critical lubricant properties such as viscosity, viscosity index (VI), thermal stability, and cold-flow behavior.
Figure 1: Key synthetic routes from Physaria fendleri oil to specialized biolubricants.
Key Pathways Detailed in this Guide:
-
Estolide Synthesis: This process involves the intermolecular esterification between the hydroxyl group of one LAME molecule and the methyl ester group of another, forming a polyester oligomer.[5][7] This significantly increases viscosity and thermal stability.
-
Epoxidation and Ring-Opening: A two-step process that first converts the double bond into an epoxide (oxirane) ring, which is subsequently opened by a nucleophile (e.g., an alcohol).[8][9] This pathway is highly effective for introducing branching, which disrupts molecular packing and dramatically improves low-temperature properties.[8]
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all acids and peroxides with extreme care.
Protocol 1: Acid-Catalyzed Synthesis of Lesquerolic Estolides
This protocol describes the formation of estolides via acid catalysis, a robust method for increasing the molecular weight and viscosity of the base oil.[7] The reaction is driven to completion by removing the methanol byproduct under vacuum.
Figure 2: Workflow for the acid-catalyzed synthesis of lesquerolic estolides.
Materials:
-
Lesquerolic Acid Methyl Ester (LAME)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene or Diethyl Ether (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Vacuum pump with a cold trap
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a distillation head connected to a cold trap and vacuum pump.
-
Charging Reagents: Add LAME (e.g., 50 g, ~0.15 mol) to the flask. While stirring, cautiously add the concentrated H₂SO₄ catalyst (e.g., 1-2% by weight of LAME).
-
Rationale: Sulfuric acid is an effective catalyst for esterification. The concentration is a balance between achieving a reasonable reaction rate and minimizing side reactions like dehydration, which can occur at higher temperatures.[7]
-
-
Reaction Conditions: Heat the mixture to 60-70°C. Once the temperature is stable, slowly apply vacuum. The reaction progress can be monitored by the collection of methanol in the cold trap. Continue the reaction with vigorous stirring for 12-24 hours.[7]
-
Rationale: Applying a vacuum is critical as it removes the methanol byproduct, shifting the reaction equilibrium towards the formation of the estolide product according to Le Chatelier's principle.
-
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Dilute the dark, viscous product with an organic solvent (e.g., 100 mL of diethyl ether). Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic.
-
Rationale: Neutralization is essential to quench the acid catalyst and prevent product degradation during storage.
-
-
Purification: Wash the organic layer once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the final estolide product.
Protocol 2: Synthesis of Branched Biolubricant via Epoxidation and Ring-Opening
This two-step protocol introduces branching to improve low-temperature properties. The first step creates an epoxide, and the second opens this reactive ring with an alcohol (2-ethylhexanol is used here as an example) to form an ether linkage.
Step A: Epoxidation of LAME
-
Causality: The reaction uses a peroxy acid (performic acid) generated in situ from hydrogen peroxide and formic acid to convert the double bond into an oxirane ring.[9][10] The reaction is exothermic and requires careful temperature control to prevent unwanted ring-opening.
Materials:
-
LAME
-
Formic Acid (88%)
-
Hydrogen Peroxide (30% solution)
-
Toluene
Procedure:
-
Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve LAME (e.g., 50 g, ~0.15 mol) in toluene (50 mL).
-
Catalyst Addition: Add formic acid (molar ratio of formic acid to double bonds of 0.7:1).[10]
-
Peroxide Addition: Cool the mixture to 10°C in an ice bath. Slowly add hydrogen peroxide (molar ratio of H₂O₂ to double bonds of 2:1) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.[10]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 6-8 hours.[9][10]
-
Workup: Cool the mixture, wash with water and then with a dilute NaHCO₃ solution to remove residual acids. Dry the organic layer over anhydrous Na₂SO₄ and remove the toluene via rotary evaporation to yield Epoxidized LAME (eLAME).
Step B: Oxirane Ring-Opening of eLAME
-
Causality: An acid catalyst protonates the oxygen of the epoxide ring, making it susceptible to nucleophilic attack by an alcohol. This creates a branched structure with both hydroxyl and ether functionalities.[8]
Materials:
-
Epoxidized LAME (eLAME) from Step A
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 resin
Procedure:
-
Setup: Combine eLAME (e.g., 40 g), 2-ethylhexanol (1.5 molar equivalents to eLAME), and p-TSA (1% by weight) in a round-bottom flask with a stirrer and reflux condenser.
-
Reaction: Heat the mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction progress by FTIR (disappearance of the epoxide peak ~825 cm⁻¹) or by measuring the oxirane oxygen content.
-
Workup: Cool the reaction, dilute with diethyl ether, and wash with NaHCO₃ solution and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent and excess 2-ethylhexanol under vacuum to obtain the final branched-ester lubricant.
Characterization and Performance Evaluation
Successful synthesis must be validated by both structural characterization and performance testing according to industry standards.[11][12]
Structural and Chemical Analysis
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Functional group analysis | Estolide: Decrease in -OH band (~3400 cm⁻¹), increase in ester C=O band (~1740 cm⁻¹). Epoxidation: Disappearance of C=C stretch (~3010 cm⁻¹), appearance of epoxide C-O-C stretch (~825 cm⁻¹). |
| ¹H and ¹³C NMR | Structural confirmation and quantification | Estolide: Quantify the degree of estolide formation by comparing the integral of the hydroxy methine proton signal with a stable internal signal.[13] Ring-Opening: Appearance of new signals corresponding to the attached alcohol moiety. |
| Acid Value (ASTM D664) | Measures residual acidity | A low acid value is critical to prevent corrosion.[14] The value should be significantly reduced after the neutralization steps. |
Lubricant Property Testing
The performance of the synthesized biolubricants should be benchmarked against standard lubricant specifications using ASTM methods.
| Property | ASTM Method | Significance in Lubricants | Target Outcome for LAME-derivatives |
| Kinematic Viscosity | ASTM D445 | Determines the fluid's resistance to flow; a primary characteristic for lubricant grading.[8][15] | Increased viscosity compared to starting LAME. |
| Viscosity Index (VI) | ASTM D2270 | Measures the change in viscosity with temperature. A higher VI indicates less change and better performance over a wide temperature range.[8] | High VI (>150) is desirable and achievable. |
| Pour Point | ASTM D97 | The lowest temperature at which the oil will flow. Critical for cold-weather applications.[4][15] | Significantly lowered, especially for branched structures from the ring-opening protocol. |
| Flash Point | ASTM D92 | The lowest temperature at which vapors will ignite. A key safety parameter related to volatility.[15] | Increased due to higher molecular weight, indicating better thermal stability. |
| Tribological Properties | ASTM D4172 | Measures anti-wear and friction-reducing properties under load (e.g., Four-Ball Wear Test).[16] | The polar nature of the ester and hydroxyl groups is expected to provide good lubricity.[17] |
Conclusion
Lesquerolic acid methyl ester is a versatile and sustainable platform for the synthesis of high-performance bio-lubricants. Through well-established chemical modifications such as estolide formation and epoxidation/ring-opening, its inherent structural features can be leveraged to produce lubricant base stocks with excellent viscosity, thermal stability, and low-temperature properties. The protocols outlined in this guide provide a robust framework for researchers to explore and optimize these novel bio-lubricants, contributing to the development of next-generation green technologies.
References
- ASTM Oil Standards: Ensuring Quality and Compliance in 2025. (2026, February 17). Ecreee.
- D128 Standard Test Methods for Analysis of Lubricating Grease. (2024, June 27).
- Engine Oil Lubricants Certification.
- Why ASTM International Standards are Important for Lubricant Products. P.S.P. Specialties.
- What to Know about ASTM Standards for Lubric
- Synthesis and physical properties of estolides from lesquerella and castor fatty acid esters.
- Lesquerolic acid. Grokipedia.
- Synthesis and Frictional Characteristics of Bio-Based Lubricants Obtained
- Novel Aromatic Estolide Esters from Biobased Resources by a Green Synthetic Approach. MDPI.
- Synthesis of triglyceride estolides from lesquerella and castor oils.
- Experimental Investigation of Tribological Characteriz
- Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes.
- High Oleic Plant Oils With Hydroxy F
- Production of hydroxy fatty acids by microbial fatty acid-hydroxyl
- Synthesis and physical properties of estolides from lesquerella and castor f
- Synthesis of Biolubricant from Various Based Methyl Esters.
- Lubricant Properties of ω − 1 Hydroxy Branched Fatty Acid-Containing Natural and Synthetic Lipids.
- Synthesis and Physical Properties of Estolide Ester Using Saturated F
- Characterization of bio-lubricants with nanoparticles additives. Taylor & Francis Online.
- Industrial bio-lubricants performance and characteriz
- Synthesis and characterization of triol based bio-lubricant
- Lubricants based on synthesised emulsifier-stabilizer.
- Reaction scheme for the synthesis of methyl ester–derived biolubricant.
- Bio-based lubricants: Progress in research. BioResources.
- Synthesis and Evaluation of Bio-Lubricants
- Synthesis and Evaluation of Bio-Lubricants from Renewable Raw Materials.
- High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Microbiology.
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PMC.
- In-Situ Epoxidation of Waste Cooking Oil and Its Methyl Esters for Lubricant Applications: Characteriz
- SYNTHESIS OF BIO-LUBRICANT THROUGH THE ESTERIFICATION OF OLEIC ACID AND TRIMETHYLOLPROPANE CATALYSED BY SULFATED TIN (II) OXIDE. Universiti Malaysia Pahang.
- Optimizing Palm-Based Bio-lubricant Formulations for Diesel Engine Using Machine Learning and Experimental Techniques. MDPI.
- Process Optimization of the Transesterification Processes of Palm Kernel and Soybean Oils for Lube Oil Synthesis.
- Optimization of Double Transesterification for Biolubricant Synthesis from Jatropha Oil. International Advanced Research Journal in Science, Engineering and Technology.
- TRANSESTERIFICATION OF METHYL ESTERS OF NON-EDIBLE OILS FOR SYNTHESIZING BIOLUBRICANTS. JETIR.
- Lubrication properties of potential alternative lubricants, glycerin fatty acid esters, to magnesium stear
- Lubricants prepared
- Lubricants Additives : Types, Properties, Uses & Processing Guide. SpecialChem.
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Application Notes & Protocols: Polymerization Techniques for Lesquerolic Acid Methyl Ester Derivatives
Introduction: Tapping into a Renewable Resource
Lesquerolic acid, (14R)-14-hydroxy-11(Z)-eicosenoic acid, is a naturally occurring hydroxy fatty acid predominantly found in the seed oil of plants from the Lesquerella genus. Its unique structure—a 20-carbon chain with a hydroxyl group and a cis-double bond—makes it an exceptionally valuable and versatile monomer for the synthesis of novel bio-based polymers.[1] Unlike more common C16 and C18 fatty acids, the C20 backbone of lesquerolic acid can impart unique thermal and mechanical properties to the resulting polymers, such as increased flexibility and a lower melting point.[2]
The use of its methyl ester derivative offers several advantages in polymerization, including a lower melting point and viscosity compared to the free acid, facilitating easier handling and processing. Furthermore, esterification protects the carboxylic acid group, allowing for selective reactions involving the hydroxyl or alkene functionalities.[3] This guide provides an in-depth exploration of key polymerization techniques for lesquerolic acid methyl ester and its derivatives, offering detailed protocols and the scientific rationale behind them for researchers in polymer chemistry and drug development.
Direct Polycondensation: The Foundational Approach
Direct self-polycondensation is the most straightforward method to produce polyesters from hydroxy acids like lesquerolic acid. The reaction involves the formation of an ester linkage between the hydroxyl group of one monomer and the carboxyl group (or in this case, the methyl ester) of another, with the elimination of a small molecule (methanol). To achieve high molecular weights, the efficient removal of this methanol byproduct is critical to drive the reaction equilibrium forward.
Scientific Principles
The process is typically conducted as a melt polycondensation under high temperature and vacuum. The choice of catalyst is crucial for accelerating the esterification/transesterification reaction. Common catalysts include metal-based compounds like tin(II) octoate, dibutyltin dilaurate, or titanium(IV) isopropoxide, which activate the carbonyl group for nucleophilic attack.[4][5] The reaction progresses through a step-growth mechanism, where molecular weight builds slowly at first and then increases rapidly at very high conversion rates (>99%).
Experimental Protocol: Melt Polycondensation
-
Reactor Setup : Assemble a three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen gas inlet, and a distillation condenser connected to a vacuum trap and pump.
-
Monomer Charging : Charge the flask with lesquerolic acid methyl ester (1.0 eq) and the chosen catalyst (e.g., dibutyltin dilaurate, 0.1-0.5 mol%).
-
Inerting : Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions like oxidation at high temperatures.
-
First Stage (Low Vacuum) : Heat the mixture to 140-160 °C under a gentle nitrogen flow. Methanol will begin to distill off as the oligomers form. Maintain these conditions for 2-4 hours or until methanol distillation significantly slows. This initial stage is crucial for building low molecular weight oligomers without significant monomer loss under high vacuum.
-
Second Stage (High Vacuum) : Gradually increase the temperature to 180-200 °C while slowly applying a high vacuum (<1 Torr). The increased temperature and reduced pressure facilitate the removal of the last traces of methanol and drive the polymerization to high molecular weight.[6] The viscosity of the reaction mixture will increase noticeably.
-
Reaction Monitoring & Termination : Continue the reaction for 6-12 hours under high vacuum. The reaction can be monitored by measuring the amount of methanol collected or by taking small aliquots for molecular weight analysis (GPC).
-
Polymer Recovery : Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran), precipitated in a non-solvent like cold methanol to remove unreacted monomer and catalyst, and dried under vacuum until a constant weight is achieved.
Data Summary: Polycondensation
| Parameter | Condition | Rationale | Typical Mn (kDa) | Typical PDI |
| Catalyst | Dibutyltin Dilaurate | Efficient and widely used for polycondensation.[5] | 15 - 40 | 1.8 - 2.5 |
| Temperature | 180 - 200 °C | Balances reaction rate and potential thermal degradation. | ||
| Time | 6 - 12 h | Required to achieve high conversion in step-growth polymerization. | ||
| Vacuum | < 1 Torr | Essential for removing methanol byproduct to drive equilibrium.[6] |
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a powerful step-growth polycondensation technique for synthesizing unsaturated polymers from non-conjugated α,ω-dienes. It relies on the use of specific catalysts, most notably ruthenium-based Grubbs' catalysts, to facilitate the exchange of alkylidene groups.[7] For a monomer like lesquerolic acid methyl ester, derivatization is first required to introduce terminal double bonds.
Scientific Principles & Monomer Synthesis
The core of ADMET polymerization is the catalytic reaction between two terminal alkenes to form a new internal double bond and a volatile ethylene molecule. The continuous removal of ethylene is thermodynamically essential to drive the reaction towards high polymer formation.[8]
To make lesquerolic acid methyl ester suitable for ADMET, its hydroxyl group can be esterified with a molecule containing a terminal alkene, such as 10-undecenoyl chloride. This creates a diene monomer with two terminal double bonds, ready for polymerization.
Experimental Protocol: ADMET Polymerization
Part A: Synthesis of Diene Monomer
-
Dissolve lesquerolic acid methyl ester (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 10-undecenoyl chloride (1.1 eq) dropwise. The pyridine acts as a base to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diene monomer. Purify by column chromatography.
Part B: ADMET Polymerization
-
Reactor Setup : Use a Schlenk flask or a reactor that can be subjected to high vacuum and rigorous inert atmosphere techniques.
-
Monomer & Catalyst : Place the purified diene monomer in the flask. Degas the monomer by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition : Under a positive pressure of argon or nitrogen, add Grubbs' second-generation catalyst (0.1 - 1.0 mol%) dissolved in a minimal amount of degassed anhydrous toluene or DCM.[9]
-
Reaction : Heat the mixture to 40-60 °C and apply a high vacuum (<100 mTorr) while stirring vigorously. The removal of ethylene gas is paramount for success.
-
Termination : After 12-24 hours, the viscosity will have increased significantly. Cool the reaction and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Purification : Dissolve the polymer in DCM and precipitate into cold methanol. Filter and dry the polymer under vacuum.
Data Summary: ADMET Polymerization
| Parameter | Condition | Rationale | Typical Mn (kDa) | Typical PDI |
| Catalyst | Grubbs' 2nd Gen. | High activity and tolerance to functional groups.[8][9] | 25 - 70 | 1.6 - 2.2 |
| Temperature | 40 - 60 °C | Mild conditions to prevent catalyst degradation. | ||
| Time | 12 - 24 h | Allows for sufficient ethylene removal and high conversion. | ||
| Vacuum | < 100 mTorr | Critical to drive the reaction equilibrium.[7] |
Enzymatic Polymerization: The Green Chemistry Route
Enzymatic polymerization offers a sustainable and highly selective alternative to metal-catalyzed methods. Lipases, particularly immobilized Candida antarctica lipase B (CALB), are highly effective at catalyzing esterification reactions under mild conditions, minimizing side reactions and avoiding toxic metal residues.[10][11]
Scientific Principles
Lipases catalyze transesterification reactions through a serine-hydrolase mechanism. In a solvent-free or high-boiling point solvent system, the equilibrium can be shifted from hydrolysis to synthesis. For lesquerolic acid methyl ester, CALB can catalyze the polycondensation by reacting the hydroxyl group of one monomer with the methyl ester of another. The reaction is often slower than melt polycondensation but provides excellent control and is ideal for applications where biocompatibility is critical, such as in drug development.[12][13]
Experimental Protocol: Lipase-Catalyzed Polymerization
-
Materials : Use immobilized Candida antarctica lipase B (e.g., Novozym® 435). Dry the enzyme in a desiccator over P₂O₅ under vacuum for at least 24 hours before use.
-
Reactor Setup : To a clean, dry reaction vessel, add lesquerolic acid methyl ester and the dried immobilized CALB (typically 5-10% by weight of the monomer).
-
Reaction Environment : The reaction can be run solvent-free (bulk) or in a high-boiling, non-polar solvent like diphenyl ether to aid in water/methanol removal.
-
Polymerization : Heat the mixture to 70-90 °C with stirring. Apply a moderate vacuum (10-20 Torr) to facilitate the removal of the methanol byproduct. The milder vacuum is used to prevent the removal of any residual water that is essential for enzyme activity.
-
Monitoring : The reaction can proceed for 24-72 hours. Monitor progress by GPC analysis of small aliquots.
-
Enzyme Removal & Purification : Once the desired molecular weight is reached, cool the mixture and add a solvent like THF to dissolve the polymer. The immobilized enzyme can be simply filtered off for reuse.[10]
-
Polymer Recovery : Precipitate the polymer from the filtrate by adding it to cold methanol. Collect the polymer and dry it under vacuum.
Data Summary: Enzymatic Polymerization
| Parameter | Condition | Rationale | Typical Mn (kDa) | Typical PDI |
| Catalyst | Immobilized CALB | High selectivity, mild conditions, reusable, biocompatible.[10] | 10 - 30 | 1.5 - 2.1 |
| Temperature | 70 - 90 °C | Optimal range for CALB activity and stability. | ||
| Time | 24 - 72 h | Enzymatic reactions are typically slower than thermochemical ones. | ||
| Vacuum | 10 - 20 Torr | Removes methanol without completely dehydrating the enzyme. |
References
- Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil. (n.d.). RSC Publishing.
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Croteau, R., & Kolattukudy, P. E. (1974). Biosynthesis of hydroxy fatty acid polymers. Enzymic synthesis of cutin from monomer acids by cell-free preparations from the epidermis of Vicia faba leaves. Biochemistry, 13(15), 3193–3202. [Link]
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Croteau, R., & Kolattukudy, P. E. (1975). Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea). Archives of Biochemistry and Biophysics, 170(1), 61–72. [Link]
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Yelchuri, V., Azmeera, T., & Karuna, M. S. L. (2019). Metathesized castor oil acylated derivatives: lubricants base stocks with low pour points and superior anti-wear properties. SN Applied Sciences, 1(10), 1214. [Link]
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Sahoo, S. K., & Kumar, V. (2012). Rheokinetics of Ring-Opening Metathesis Polymerization of Bio-Based Castor Oil Thermoset. Macromolecules, 45(19), 7887–7895. [Link]
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Saha, M., & Nandi, A. K. (2012). Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). Green Chemistry, 14(3), 781–788. [Link]
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Croteau, R., & Kolattukudy, P. E. (1975). Biosynthesis of hydroxyfatty acid polymers. Enzymatic hydration of 18-hydroxy-cis-9,10-epoxystearic acid to threo 9,10,18-trihydroxystearic acid by a particulate preparation from apple (Malus pumila). Archives of Biochemistry and Biophysics, 170(1), 73–81. [Link]
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Latorre-Sánchez, M., et al. (2025). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering. [Link]
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Aisjah, A., et al. (2023). Recent advances in synthesis of polymers based on palm oil and its fatty acids. RSC Advances, 13(23), 15467–15481. [Link]
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Lakshmi, K. M., & Sharma, M. M. (2019). Olefin metathesis of fatty acids and vegetable oils. Journal of Chemical Sciences, 131(1), 39. [Link]
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Lesquerolic acid methyl ester. (n.d.). PubChem. [Link]
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Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. In Advances in Polymer Science (Vol. 245, pp. 173–217). Springer. [Link]
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Namekawa, S., Uyama, H., & Kobayashi, S. (2000). Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation. Biomacromolecules, 1(3), 335–338. [Link]
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Kolb, N., & Meier, M. A. R. (2013). Monomers and their polymers derived from saturated fatty acid methyl esters and dimethyl carbonate. European Polymer Journal, 49(4), 891-899. [Link]
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da Silva, T. H., et al. (2023). Synthesis of Bio-Based Polyester from Microbial Lipidic Residue Intended for Biomedical Application. Polymers, 15(5), 1146. [Link]
-
Theopold, K. H., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Polymers, 14(17), 3505. [Link]
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Wang, Y., et al. (2024). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Polymers, 16(9), 1251. [Link]
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Coulembier, O., et al. (2022). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 13(31), 4463-4483. [Link]
-
Tran, T. T. N., & Lee, Y. I. (2021). Synthesis of Polyesters from Azelaic Acid and Glycerol by Polycondensation Reaction. Journal of Chemistry, 2021, 1-11. [Link]
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Smith Jr, C. R., et al. (1961). Lesquerolic Acid. A New Hydroxy Acid from Lesquerella Seed Oil. The Journal of Organic Chemistry, 26(10), 4113–4115. [Link]
-
Wang, L., et al. (2024). Biological applications of lipoic acid-based polymers: an old material with new promise. Journal of Materials Chemistry B, 12(20), 5589-5602. [Link]
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Sharma, B. K., & Doll, K. M. (2013). Polymeric Products Derived From Industrial Oils for Paints, Coatings, and Other Applications. In Industrial Oil Crops (pp. 235-263). AOCS Press. [Link]
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de Oliveira, F. B., et al. (2007). Synthesis and characterization of polyesters derived from glycerol and phthalic acid. Polímeros, 17(3), 200-204. [Link]
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Baharu, M. N., et al. (2017). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. Journal of Macromolecular Science, Part A, 54(11), 819-826. [Link]
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Bifunctional and Recyclable Polyesters by Chemoselective Ring-Opening Polymerization of a δ-Lactone Derived from CO2 and Butadiene. (2024). Research Communities by Springer Nature. [Link]
-
de Ilarduya, A. M., & Muñoz-Guerra, S. (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 5(3), 937–973. [Link]
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Applications for Synthetic Polymers and Composites. (n.d.). XLYNX Materials. [Link]
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da Silva, R., et al. (2021). Levulinic Acid as a Chemical Platform to Polymers. Materials International, 3(4), 1-12. [Link]
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Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]
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Application Note: Extraction and Isolation of Methyl Lesquerolate from Physaria fendleri (Bladderpod) Oil
[1]
Abstract & Scope
Methyl lesquerolate (methyl 14-hydroxy-11-eicosenoate) is the methyl ester derivative of lesquerolic acid, the primary hydroxy fatty acid (HFA) found in Physaria fendleri oil. Unlike castor oil’s ricinoleic acid (C18-OH), lesquerolic acid is a C20 homolog, offering unique viscosity and stability profiles for pharmaceutical delivery systems, bio-lubricants, and polymer precursors (Nylon-11).
This guide provides a scalable, self-validating protocol for:
-
Extraction of triglyceride-rich oil from Physaria fendleri seeds.
-
Transesterification (Methanolysis) to generate Fatty Acid Methyl Esters (FAMEs).
-
Isolation of high-purity Methyl Lesquerolate (>98%) using a dual-stage approach: High-Vacuum Distillation (bulk enrichment) and Silica Gel Chromatography (polishing).
Process Logic & Workflow
The isolation relies on exploiting two physical properties:[1][2][3][4][5]
-
Boiling Point Differential: The hydroxyl group on lesquerolate induces hydrogen bonding, significantly elevating its boiling point compared to non-hydroxy FAMEs (e.g., methyl oleate, methyl linoleate).
-
Polarity: The hydroxyl moiety increases polarity, allowing sharp separation on silica stationary phases.
Workflow Diagram
Figure 1: End-to-end processing workflow for Methyl Lesquerolate isolation.
Experimental Protocols
Phase 1: Oil Extraction
Objective: Maximize triglyceride yield while minimizing phospholipid contamination.
Reagents: n-Hexane (HPLC Grade). Equipment: Soxhlet Extractor (Lab Scale) or Screw Press (Pilot Scale).
-
Seed Preparation: Grind Physaria fendleri seeds to a fine meal (particle size < 1mm) to rupture cell walls.
-
Extraction:
-
Lab Scale: Place 50g ground meal in a cellulose thimble. Reflux with 300mL n-hexane in a Soxhlet apparatus for 6–8 hours.
-
Pilot Scale: Mechanical pressing followed by hexane wash of the press cake.
-
-
Solvent Removal: Evaporate hexane under reduced pressure (Rotary Evaporator, 40°C, 250 mbar) until constant weight.
-
Yield Check: Expected oil content is 20–25% w/w of dry seed mass.
Phase 2: Transesterification (Synthesis of FAMEs)
Objective: Convert triglycerides into methyl esters. Base-catalyzed methanolysis is preferred for speed and efficiency, provided the Free Fatty Acid (FFA) content is <1%.
Reagents: Anhydrous Methanol, Sodium Methoxide (NaOMe, 25% in MeOH), Glacial Acetic Acid, Diethyl Ether.
| Parameter | Condition | Rationale |
| Molar Ratio | 6:1 (MeOH:Oil) | Excess methanol drives equilibrium to the right. |
| Catalyst | 1% w/w NaOMe | Strong nucleophile for rapid transesterification. |
| Temperature | 60°C (Reflux) | Kinetic optimization without degrading the hydroxy group. |
| Time | 60 Minutes | Sufficient for >99% conversion. |
Protocol:
-
Heat 100g of Crude Oil to 60°C in a round-bottom flask equipped with a reflux condenser.
-
Add pre-mixed solution of Methanol (22g) and NaOMe (1g).
-
Stir vigorously (700 RPM) at 60°C for 60 minutes.
-
Quench: Stop reaction by adding 1mL Glacial Acetic Acid to neutralize the catalyst.
-
Separation: Transfer to a separatory funnel. Allow to settle (30 min).
-
Top Layer: FAMEs (Product).
-
Bottom Layer: Glycerol (Waste).
-
-
Wash: Wash the FAME layer 3x with warm distilled water to remove residual methanol, glycerol, and salts. Dry over anhydrous Sodium Sulfate (
).
Phase 3: Isolation & Purification
Objective: Separate Methyl Lesquerolate (C20-OH) from non-hydroxy FAMEs (Methyl Oleate, Linoleate).
Method A: High Vacuum Distillation (Bulk Enrichment)
Due to the high boiling point of hydroxy fatty acids, standard vacuum distillation (20 mmHg) is insufficient and may cause thermal degradation. Molecular Distillation (Short Path) is required.
-
Vacuum Requirement: < 0.1 mmHg (100 mTorr).
-
Temperature Ramp:
-
Fraction 1 (Lights): 160°C – 180°C. Distills off Methyl Palmitate, Methyl Oleate, and Linoleate.
-
Fraction 2 (Product): 190°C – 210°C. Collects Methyl Lesquerolate.
-
-
Validation: Check refractive index (RI).[6] Methyl Lesquerolate has a higher RI (~1.46) than Methyl Oleate (~1.45).[6]
Method B: Silica Gel Chromatography (High Purity Polishing)
For pharmaceutical grade (>98%) purity, chromatography is necessary to remove regioisomers and trace contaminants.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Column Loading: Ratio of 1:30 (Sample:Silica).
-
Elution Gradient:
-
Step 1: 100% Hexane (Elutes non-polar hydrocarbons).
-
Step 2: 95:5 Hexane:EtOAc (Elutes non-hydroxy FAMEs like Methyl Oleate).
-
Step 3: 90:10 Hexane:EtOAc (Elutes Methyl Lesquerolate ).
-
-
TLC Monitoring: Use Silica plates, Solvent System 80:20 Hexane:EtOAc. Stain with Iodine vapor. Methyl Lesquerolate (
) separates clearly from non-hydroxy FAMEs ( ).
Quality Control & Analysis
GC-FID Analysis Protocol Direct injection of hydroxy FAMEs can lead to peak tailing due to interaction with the column phase. Silylation is recommended for precise quantification.
-
Derivatization: React 10mg sample with 100µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program: 150°C (2 min)
5°C/min 280°C (10 min). -
Identification: Methyl Lesquerolate-TMS derivative elutes significantly later than C20:1 non-hydroxy standards.
Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | High water content in oil/methanol. | Dry oil and use anhydrous methanol. Water kills the NaOMe catalyst (saponification). |
| Emulsion during Wash | Soap formation. | Add brine (saturated NaCl) to break emulsion; ensure catalyst was fully neutralized. |
| Product Degradation | Distillation temp too high. | Ensure vacuum is <0.5 mmHg.[7] If not possible, switch to Chromatography immediately. |
Safety Note: Methanol is toxic and flammable. Sodium Methoxide is corrosive.[7] Perform all synthesis in a fume hood.
References
-
USDA Agricultural Research Service. (2016). Ratios of regioisomers of the molecular species of triacylglycerols in lesquerella (Physaria fendleri) oil estimated by mass spectrometry. Journal of the American Oil Chemists' Society.[8][9]
-
Carlson, K. D., et al. (1990).[8] Preparative chromatographic isolation of hydroxy acids from Lesquerella fendleri and L. gordonii seed oils.[8] Journal of the American Oil Chemists' Society, 67(8).
-
Vaughn, S. F., et al. (2012). Physical properties of methyl lesquerolate and other hydroxy fatty acid methyl esters.[8] Industrial Crops and Products.
-
Moser, B. R., et al. (2022). Ultrasound-assisted solid Lewis acid-catalyzed transesterification of Lesquerella fendleri oil. National Institutes of Health (PMC).
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Precision Profiling of Hydroxy Fatty Acid Methyl Esters (HFAMEs): HPLC Method Development Guide
Abstract
Hydroxy Fatty Acid Methyl Esters (HFAMEs) represent a critical class of lipidomic targets, ranging from bioactive oxylipins (HETEs, HODEs) to industrial precursors like ricinoleic acid. While Gas Chromatography (GC) is the historical standard for FAMEs, it often fails for HFAMEs due to thermal instability and dehydration of the hydroxyl moiety. This guide outlines a robust HPLC method development strategy, prioritizing the preservation of the hydroxyl group and the separation of complex regio- and stereoisomers.
Part 1: The Analytical Challenge & Strategy
Why HPLC for HFAMEs?
Standard FAME analysis uses GC-FID/MS. However, the hydroxyl group in HFAMEs introduces two failure points in GC:
-
Thermal Dehydration: High injection port temperatures can dehydrate the -OH group, creating spurious conjugated dienes.
-
Isomer Co-elution: Positional isomers (e.g., 9-HODE vs. 13-HODE) often have identical boiling points, making GC separation difficult without extremely long polar columns.
HPLC operates at ambient temperatures, preserving the hydroxyl functionality and offering orthogonal selectivity (polarity and chirality) that GC cannot match.
The Separation Matrix
Method development must be driven by the specific structural question being asked. Use the following logic to select your mode:
-
Reverse Phase (C18): Best for separating HFAMEs by chain length and degree of unsaturation.
-
Normal Phase (Silica): Best for separating regioisomers (position of the -OH group) due to specific interaction with surface silanols.
-
Chiral Phase (Amylose/Cellulose): Mandatory for distinguishing R/S enantiomers, which dictate biological activity in signaling lipids.
Part 2: Critical Method Parameters
Stationary Phase Selection
| Column Type | Target Analytes | Mechanism | Recommended Phase |
| Reverse Phase | Saturated vs. Unsaturated HFAMEs | Hydrophobic Partitioning | C18 (High Carbon Load, e.g., Zorbax Eclipse Plus) |
| Normal Phase | Positional Isomers (e.g., 12-OH vs 13-OH) | H-Bonding / Polarity | Silica or Diol-bonded phase |
| Chiral | Enantiomers (e.g., 12(S)-HETE vs 12(R)-HETE) | Steric inclusion + H-bonding | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |
Mobile Phase Modifiers
-
Methanol (MeOH): Protic solvent. In RP-HPLC, MeOH can hydrogen bond with the HFAME hydroxyl group. Insight: MeOH often provides better selectivity for regioisomers than Acetonitrile (ACN) because the solvation shell differs based on the steric accessibility of the -OH.
-
Acetonitrile (ACN): Aprotic. Sharper peaks due to lower viscosity but may merge positional isomers.
-
Additives: 0.1% Formic Acid is standard for MS compatibility. For UV/ELSD, it suppresses silanol ionization, reducing tailing.
Detection Systems
-
UV (205 nm): Only for non-conjugated HFAMEs. Low sensitivity; susceptible to solvent baseline drift.
-
UV (234 nm): Specific for conjugated dienes (e.g., HODEs, HETEs). High sensitivity.
-
ELSD/CAD: Universal detection. Response depends on mass, not chromophores. Ideal for saturated HFAMEs (e.g., 12-hydroxystearate).
-
MS/MS: The gold standard. Use Negative Ion mode (ESI-) for free acids, or Positive Ion (ESI+) with Sodium adducts [M+Na]+ for Methyl Esters.
Part 3: Visualized Workflows
Method Development Decision Tree
Figure 1: Decision matrix for selecting the appropriate stationary phase based on isomer resolution requirements.
Sample Preparation Workflow
Figure 2: Optimized workflow for HFAME preparation avoiding acid-catalyzed dehydration.
Part 4: Experimental Protocols
Protocol A: "Gentle" Methylation for Hydroxy Fatty Acids
Standard BF3-Methanol derivatization is too harsh and can dehydrate the -OH group. This protocol uses TMS-Diazomethane.
-
Dry Down: Evaporate lipid extract under Nitrogen gas.
-
Reconstitution: Dissolve residue in 200 µL Methanol:Toluene (1:1).
-
Reaction: Add 100 µL TMS-Diazomethane (2.0 M in hexanes).
-
Incubation: Vortex and incubate at Room Temperature for 10 minutes. (Heat is unnecessary and dangerous here).
-
Quench: Add 10 µL Glacial Acetic Acid to neutralize excess reagent (yellow color disappears).
-
Dry & Reconstitute: Evaporate to dryness; reconstitute in HPLC Mobile Phase A.
Protocol B: Reverse Phase Separation (General Profiling)
Best for separating HFAMEs by chain length (e.g., C18-OH vs C20-OH).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60% -> 95% B (Linear ramp)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
-
Detection: ESI-MS (Positive Mode, scan m/z 200-600). Look for [M+Na]+ adducts.
Protocol C: Chiral Normal Phase Separation (Isomer Specific)
Best for resolving 9-HODE vs 13-HODE and their R/S enantiomers.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Temp: 25°C (Lower temp improves chiral recognition).
-
Detection: UV at 234 nm (for conjugated dienes).
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Isomer separation | This may be real data. Check if split peaks correspond to regioisomers (MS fragmentation required). |
| Peak Tailing | Silanol interaction | The -OH group interacts with free silanols. Increase buffer strength or switch to "End-capped" columns. |
| Low Sensitivity | Wrong Detection Mode | Saturated HFAMEs (e.g., 12-OH Stearate) have no UV chromophore. Switch to ELSD or MS. |
| Ghost Peaks | Contamination | Plasticizers from pipette tips can mimic lipids. Use glass syringes and solvent-washed glassware. |
References
-
Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Source: Kuda, O., et al. (2020). Journal of Lipid Research.[2] Context: Establishes extraction protocols and MS fragmentation patterns for hydroxy-lipids. URL:[Link]
-
Chiral Separation of Hydroxy Fatty Acids Source: Kühn, H., et al. (2015). Prostaglandins & Other Lipid Mediators. Context: Defines the use of Amylose-based chiral columns for HETE/HODE resolution. URL:[Link]
-
Comparison of HPLC and GC for FAME Analysis Source: Lima, J.R., et al. (2012). Journal of the Brazilian Chemical Society. Context: Validates HPLC-UV methods against standard GC-FID for fatty acid esters. URL:[Link]
-
Preparation of Ester Derivatives for Chromatography Source: Christie, W.W. (AOCS Lipid Library). Context: Authoritative guide on methylation reagents (BF3 vs. Diazomethane) and risks of artifact formation. URL:[Link]
Sources
Troubleshooting & Optimization
Removing free fatty acids from crude lesquerolic acid methyl ester
Technical Support Center: Purification of Lesquerolic Acid Methyl Ester (LAME)
Subject: Removal of Free Fatty Acids (FFAs) from Crude Physaria fendleri (Lesquerella) Methyl Esters. Ticket ID: LAME-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying Lesquerolic Acid Methyl Ester (LAME) presents a unique challenge compared to standard biodiesel (e.g., Soybean FAME). Lesquerolic acid (14-hydroxy-11-eicosenoic acid) contains a hydroxyl group at the C14 position.[1]
The Critical Risk: Standard refining methods often fail because this hydroxyl group acts as a nucleophile, reacting with free carboxyl groups to form estolides (inter-molecular esters) or dehydrating to form conjugated dienes under high heat.
This guide prioritizes non-aqueous adsorption (Dry Washing) and mild acid re-esterification over caustic refining, which frequently results in catastrophic emulsions (soap stocks) due to the surfactant nature of hydroxy fatty acids.
Module 1: Diagnostic & Strategy Selection
Before initiating a protocol, you must quantify the Free Fatty Acid (FFA) content (Acid Value) and assess your equipment capabilities. Use the decision matrix below to select the correct workflow.
Decision Matrix: Workflow Selection
Figure 1: Decision logic for selecting the purification method based on initial feedstock acidity.
Module 2: Comparison of Purification Methods
| Feature | Method A: Adsorption (Dry Wash) | Method B: Acid Re-esterification | Method C: Caustic Refining |
| Principle | Physical binding of polar FFAs to silicate matrix. | Chemical conversion of FFA to Methyl Ester.[2][3][4][5][6] | Neutralization with Base (NaOH/KOH). |
| Best For | Polishing (FFA < 3%), Trace soap/water removal. | High FFA feedstocks (> 3%). | NOT RECOMMENDED for LAME. |
| Risk Profile | Low. Product loss is minimal. | Moderate. Risk of estolide formation if overheated. | Critical. High risk of stable emulsions. |
| Yield | >95% | >98% (Recovers FFA as product) | <80% (Loss to soap stock) |
| Key Reagent | Magnesium Silicate (Magnesol) or Silica Gel. | H₂SO₄ or Sulfonic Acid Resin + Methanol. | NaOH + Water. |
Module 3: Detailed Protocols
Protocol A: Adsorptive Refining (The "Dry Wash")
Recommended for samples with low FFA (<3%) or as a final polishing step.
Mechanism: The hydroxyl groups on the surface of silica or magnesium silicate bind to the polar carboxyl head of the Free Fatty Acids via hydrogen bonding, while the less polar methyl esters remain in solution.
Reagents:
-
Crude Lesquerolic Acid Methyl Ester
-
Adsorbent: Magnesium Silicate (e.g., Magnesol D60) or Silica Gel (Type 60, 70-230 mesh).
-
Solvent (Optional): Hexane (reduces viscosity).
Step-by-Step:
-
Preparation: If the crude LAME is viscous, dilute 1:1 with dry hexane.
-
Heating: Heat the mixture to 60°C under gentle agitation (200-300 rpm). Do not exceed 70°C to prevent oxidation.
-
Dosing: Add 1% to 3% (w/w) of adsorbent.
-
Rule of Thumb: Use 1.0% adsorbent for every 1.0% of FFA present.
-
-
Contact Time: Stir for 30–45 minutes .
-
Filtration: Filter the hot mixture through a Buchner funnel with a fine filter paper (Whatman No. 1 or equivalent) or a Celite filter aid bed.
-
Solvent Removal: If hexane was used, remove via rotary evaporation at 40°C under vacuum.
Validation: Measure Acid Value. It should be < 0.5 mg KOH/g.
Protocol B: Acid-Catalyzed Re-esterification
Recommended for samples with high FFA (>3%). Instead of removing the FFA, we convert it into valuable Lesquerolic Methyl Ester.
Mechanism:
Reagents:
-
Methanol (Dry, anhydrous).
-
Catalyst: Sulfuric Acid (H₂SO₄) or Heterogeneous Acid Resin (e.g., Amberlyst 15).
Step-by-Step:
-
Ratio Setup: Mix Crude LAME with Methanol (Molar ratio 6:1 Methanol:FFA).
-
Catalyst Addition:
-
Liquid: Add 0.5% - 1.0% (w/w) concentrated H₂SO₄.
-
Solid (Preferred): Add 5% (w/w) Amberlyst 15 resin (easier separation).
-
-
Reaction: Reflux at 60°C for 1–2 hours.
-
Critical: Do not exceed 65°C. Higher temps promote estolide formation (dimerization of lesquerolic acid).
-
-
Separation:
-
If using Resin: Filter out the beads.
-
If using H₂SO₄: Cool, transfer to a separatory funnel. The mixture may separate into an oil layer and a methanol/water layer.
-
-
Wash: Wash the oil layer gently with 5% NaHCO₃ (Sodium Bicarbonate) to neutralize residual mineral acid.
-
Dry: Dry oil over anhydrous Sodium Sulfate (Na₂SO₄).
Module 4: Troubleshooting & FAQs
Q1: My sample turned into a thick gel during distillation. What happened?
Diagnosis: You likely triggered Estolide Formation . Explanation: Under heat and vacuum (standard distillation conditions), the hydroxyl group of one lesquerolic molecule reacts with the ester/acid group of another, forming a polymer (estolide). Solution:
-
Avoid pot temperatures >150°C.
-
Use Wiped Film Evaporation (WFE) or Short Path Distillation where residence time is seconds, not hours.
-
Ensure the sample is strictly neutral (pH 7) before heating; traces of acid catalyst accelerate estolide formation.
Q2: I tried washing with NaOH, and now I have a white, creamy mess that won't separate.
Diagnosis: Stable Emulsion (Soap Formation). Explanation: Hydroxy fatty acids are natural surfactants (similar to castor oil). Adding strong alkali (NaOH) creates "Lesquerella Soap," which emulsifies the water and methyl esters instantly. Recovery Protocol:
-
Acidify: Add dilute H₂SO₄ or HCl to drop the pH to ~3-4. This breaks the soap back into FFAs.
-
Salting Out: Add saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase.
-
Centrifuge: High-speed centrifugation is often required to break the emulsion.
-
Switch Methods: Once recovered, use Protocol A (Adsorption) . Do not attempt caustic washing again.
Q3: How do I separate Lesquerolic FAME from non-hydroxy FAMEs (like Oleic/Linoleic)?
Strategy: Exploiting Polarity. Lesquerolic FAME is significantly more polar than Oleic FAME due to the -OH group. Protocol:
-
Solvent Partitioning: Use a biphasic system of Hexane (dissolves non-hydroxy FAMEs) and Aqueous Methanol (dissolves Hydroxy FAMEs).
-
Cold Crystallization: Dissolve in acetone at -20°C. Saturated FAMEs precipitate first; Lesquerolic FAME remains soluble or precipitates in a distinct fraction depending on concentration.
Module 5: Mechanism of Failure (Visualization)
Understanding the side-reactions is vital for process control.
Figure 2: Common degradation pathways for hydroxy fatty acid methyl esters.
References
-
Vera, C.R., et al. (2008). "Adsorptive properties of silica gel for biodiesel refining." Energy & Fuels. Link
- Supports the use of silica for removing FFAs and soaps without w
-
Isbell, T.A., et al. (2006). "Chemistry and physical properties of estolides." Grasas y Aceites. Link
- Authoritative source on the mechanism of estolide form
-
Moser, B.R., et al. (2013). "Production and evaluation of biodiesel from field pennycress (Thlaspi arvense L.) oil." Energy & Fuels. Link
- Provides comparative protocols for acid-catalyzed esterific
- USDA Agricultural Research Service. (2010). "Lesquerella: A New Crop for the Arid Southwest." Background on Physaria fendleri composition and processing challenges.
Sources
Enhancing purity of lesquerolic acid methyl ester for polymer applications
Welcome to the technical support center for the purification of Lesquerolic Acid Methyl Ester (LAME). This guide is designed for researchers, scientists, and process development professionals who are working to achieve high-purity LAME for demanding polymer applications, such as the synthesis of estolides, polyols, and other specialty biopolymers.
The performance and properties of these polymers are critically dependent on the purity of the monomer. Impurities can act as chain terminators, introduce unwanted branching, or negatively impact the final material's thermal and oxidative stability.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of LAME from crude Lesquerella oil methyl esters.
Frequently Asked Questions (FAQs)
Q1: What is lesquerolic acid and why is its methyl ester important for polymers?
Lesquerolic acid (14-hydroxy-11-eicosenoic acid) is a long-chain hydroxy fatty acid (HFA) naturally found in the oil of Physaria fendleri (Lesquerella).[4][5] Its methyl ester (LAME) is a valuable bio-based monomer. The presence of both a hydroxyl group and a carboxylate ester on a long aliphatic chain makes it an ideal precursor for producing polyesters, polyurethanes, and estolides, which are used in high-performance lubricants, coatings, and bioplastics.[6]
Q2: What are the typical impurities in crude LAME and why are they problematic?
Crude LAME, produced by the transesterification of Lesquerella oil, contains a variety of impurities that can hinder polymerization.[7] These include:
| Impurity Category | Specific Examples | Impact on Polymerization |
| Saturated FAMEs | Methyl palmitate, Methyl stearate | Can crystallize, causing haziness (poor cold flow properties) in the final polymer.[8][9] |
| Other Unsaturated FAMEs | Methyl oleate, Methyl linoleate, Methyl linolenate | Can compete in polymerization reactions, leading to lower molecular weight or altered properties. |
| Residual Reactants | Methanol, Catalyst (e.g., NaOH, KOH) | Methanol can act as a chain-stopper. Catalysts can promote undesirable side reactions or degradation.[3] |
| Byproducts | Glycerol, Soap (saponified fatty acids) | Glycerol can introduce unwanted cross-linking. Soaps can interfere with catalysts and cause processing issues.[3][7] |
| Minor Components | Sterols, Tocopherols, Pigments | Can cause discoloration and may affect long-term stability. |
Q3: What purity level should I target for polymer-grade LAME?
For most high-performance polymer applications, a LAME purity of >98% is recommended. However, the specific requirement depends on the polymer being synthesized. For applications requiring exceptional clarity and low-temperature performance, minimizing saturated FAME content to <1% is often a critical goal.
Troubleshooting Guide: Purification of LAME
This section addresses specific problems you may encounter during your purification workflow.
Problem 1: My final LAME product is hazy or solidifies at room temperature.
Likely Cause: Insufficient removal of saturated fatty acid methyl esters (FAMEs), such as methyl palmitate and stearate. These saturated FAMEs have higher melting points than unsaturated FAMEs and will crystallize out of the mixture at lower temperatures.[10]
Solution: Implement a Winterization Step
Winterization is a process used to selectively remove higher melting point components from an oil or ester mixture by chilling and filtration.[8][9]
Detailed Protocol: Laboratory-Scale Winterization of LAME
-
Dissolution (Optional but Recommended): Dissolve the crude LAME in a solvent like hexane or isopropanol (e.g., 1:3 v/v LAME:solvent). This improves crystallization and filtration efficiency.[9]
-
Chilling: Place the solution in a sealed container and cool it slowly to a target temperature. A typical starting point is 4°C. For higher purity, temperatures of 0°C to -5°C may be required.[8] Hold at the target temperature for 12-24 hours without agitation to allow large crystals to form.
-
Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper. Pre-chill the funnel and receiving flask to the winterization temperature to prevent the filtered liquid from re-warming and dissolving the captured solids.
-
Rapid Filtration: Quickly filter the cold slurry. The solid cake on the filter paper consists primarily of saturated FAMEs. The liquid filtrate is your winterized, purified LAME.
-
Solvent Removal: If a solvent was used, remove it from the filtrate using a rotary evaporator under reduced pressure.
-
Verification: Analyze a sample of the winterized LAME via Gas Chromatography (GC) to confirm the reduction in saturated FAMEs.
Problem 2: GC analysis shows low purity (<90%) with many unidentified peaks after initial purification.
Likely Cause: This often points to incomplete transesterification or the presence of reaction byproducts like glycerol and soap. Standard purification methods like a simple water wash may be insufficient to remove all polar contaminants.
Solution: Multi-Stage Purification Workflow
A robust workflow is necessary to remove a broad spectrum of impurities. This involves a combination of washing, drying, and adsorption/chromatography steps.
Below is a diagram illustrating a comprehensive purification workflow.
Caption: A multi-step workflow for purifying LAME.
Troubleshooting this Workflow:
-
If glycerol remains after washing: Increase the wash water temperature to 60-70°C to improve glycerol solubility. Use slightly acidic water (pH 3-4) in a final wash step to neutralize any remaining soap and catalyst.[10]
-
If pigments (color) persist: Use a silica gel plug or column chromatography. Silica gel is effective at adsorbing polar compounds like pigments and residual polar impurities.[11] A purification kit utilizing solid-phase extraction (SPE) cartridges can also be effective for small-scale work.[11][12]
Problem 3: Polymerization reaction is failing, resulting in low molecular weight estolides.
Likely Cause: Even trace amounts of certain impurities can terminate the polymerization chain. The most common culprits are residual water, methanol, or monofunctional fatty acids that were not fully converted to esters. Water and methanol will react with the growing polymer chain, capping it and preventing further growth.
Solution: Rigorous Drying and Purity Verification Before Polymerization
Decision Tree for Troubleshooting Polymerization Failure
Caption: Decision tree for troubleshooting polymerization failure.
Key Actions:
-
Quantify Water: Do not rely on simple drying with MgSO4. Use Karl Fischer titration to ensure water content is below 50 ppm before starting polymerization.
-
Analyze for Volatiles: Use Gas Chromatography with a headspace sampler to detect volatile impurities like residual methanol.
-
Confirm Purity: Perform a quantitative GC-FID analysis.[13][14] Ensure that the purity of LAME is high and that there are no significant peaks from other monofunctional FAMEs that could act as chain terminators.
By systematically identifying and removing impurities, you can produce high-purity lesquerolic acid methyl ester that meets the stringent requirements for advanced polymer applications.
References
- Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). Semantic Scholar.
- Winterisation of waste cooking oil methyl ester to improve cold temperature fuel properties. (2016). ResearchGate.
- Method for Preparation, Use and Separation of Fatty Acid Esters. (2007). Google Patents.
- Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). (2006). MIDI, Inc..
-
Winterized Methyl Esters from Soybean Oil: An Alternative Diesel Fuel With Improved Low-Temperature Flow Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). LabRulez GCMS. Retrieved from [Link]
-
Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Determination of the fatty acid methyl esters (FAME) from C12 to C24. (n.d.). International Olive Council. Retrieved from [Link]
-
In-Situ Synthesis and Characterization of Biodegradable Estolides via Epoxidation from Canola Biodiesel. (2018). MDPI. Retrieved from [Link]
-
Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Iso-oleic estolide products with superior cold flow properties. (2022). ResearchGate. Retrieved from [Link]
-
Fatty Acid Methylation Kits. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Chemistry and physical properties of estolides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of estolides from oleic and saturated fatty acids. (2001). ResearchGate. Retrieved from [Link]
-
Enzymatic Synthesis of Estolides from Castor Oil. (2020). MDPI. Retrieved from [Link]
-
Fatty Acid Methyl Ester Purification Kit (50 tests). (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. (2026). LCGC International. Retrieved from [Link]
- Method for separating trace amount of glycerol from fatty acid methyl ester. (n.d.). Google Patents.
-
Effect of impurities on performance of biodiesel: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Properties of Oils Produced from Uncommon Oilseed Crops part 2: Carinata, Pennycress and Lesquerella. (2025). Oklahoma State University Extension. Retrieved from [Link]
-
Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil. (2021). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]
- 11. nacalai.com [nacalai.com]
- 12. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 13. agilent.com [agilent.com]
- 14. internationaloliveoil.org [internationaloliveoil.org]
Validation & Comparative
FTIR analysis and functional group identification of lesquerolic acid methyl ester
Executive Summary
This technical guide provides a rigorous comparative analysis of Lesquerolic Acid Methyl Ester (LAME) using Fourier Transform Infrared (FTIR) spectroscopy. Derived from Physaria fendleri (Lesquerella), LAME is a unique C20-hydroxy fatty acid methyl ester that serves as a critical alternative to the C18-analog, Ricinoleic Acid Methyl Ester (RAME) found in castor oil.
Key Finding: While LAME and RAME exhibit near-identical functional group fingerprints due to their homologous nature, FTIR is the definitive rapid-screening tool to distinguish these hydroxy-FAMEs from non-hydroxy alternatives (e.g., Methyl Oleate). This guide details the specific spectral bands required for quality control and outlines a self-validating protocol to eliminate moisture interference in the critical hydroxyl region.
Chemical Context & Structural Basis
To interpret the spectra accurately, one must understand the structural differences between the target molecule and its analogs.
-
Target: Lesquerolic Acid Methyl Ester (LAME): 14-hydroxy-11-eicosenoic acid methyl ester. (C20 chain, OH at C14).
-
Analog 1: Ricinoleic Acid Methyl Ester (RAME): 12-hydroxy-9-octadecenoic acid methyl ester. (C18 chain, OH at C12).
-
Analog 2: Methyl Oleate (FAME Control): 9-octadecenoic acid methyl ester. (C18 chain, No OH group).
The Analytical Challenge: The structural similarity between LAME and RAME (homologs differing by only two methylene units) makes them spectrally indistinguishable in standard IR resolution. However, the presence of the hydroxyl group creates a massive spectral contrast against standard biodiesel FAMEs (like Methyl Oleate).
Experimental Protocol: Synthesis & Acquisition
Standardization is the bedrock of reproducibility. The following workflow ensures that the "OH stretch" observed is intrinsic to the molecule, not atmospheric moisture.
Phase A: Sample Preparation (Self-Validating)
-
Transesterification: React Lesquerella oil with Methanol (6:1 molar ratio) using 1% NaOH catalyst at 60°C for 60 mins.
-
Purification: Wash with distilled water to remove glycerol and catalyst.
-
Critical Drying Step: Dry the organic phase over anhydrous Sodium Sulfate (
) for 30 minutes, then vacuum dry.-
Validation: If the broad peak at 3400 cm⁻¹ persists after this step, it confirms the presence of the structural Hydroxyl group, not water.
-
Phase B: FTIR Acquisition Parameters
-
Mode: Attenuated Total Reflectance (ATR) – Diamond/ZnSe crystal.
-
Resolution:
(Optimal balance of signal-to-noise). -
Scans: 64 scans (To resolve weak alkene overtones).
-
Background: Air background acquired immediately prior to sample loading.
Workflow Visualization
Figure 1: Self-validating workflow ensuring the removal of moisture artifacts before spectral acquisition.
Comparative Spectral Analysis
The following table contrasts the functional group assignments. Note the specific absence of the Hydroxyl band in the Methyl Oleate control.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | LAME (Target) | RAME (Analog) | Methyl Oleate (Control) | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200–3550 cm⁻¹ (Broad) | 3200–3550 cm⁻¹ | ABSENT | Primary ID: Distinguishes LAME/RAME from standard FAMEs. |
| Alkene (=C-H) | =C-H Stretch (cis) | ~3009 cm⁻¹ | ~3009 cm⁻¹ | ~3006 cm⁻¹ | Confirms unsaturation is preserved during synthesis. |
| Alkyl (C-H) | 2925 / 2854 cm⁻¹ | 2925 / 2854 cm⁻¹ | 2924 / 2853 cm⁻¹ | High intensity; indicates long fatty acid chain. | |
| Ester (C=O) | C=O Stretch | 1740–1744 cm⁻¹ | 1740–1743 cm⁻¹ | 1743 cm⁻¹ | Confirms conversion from Oil (Triglyceride ~1746) to Methyl Ester. |
| Alkene (C=C) | C=C Stretch (cis) | 1655 cm⁻¹ (Weak) | 1655 cm⁻¹ | 1654 cm⁻¹ | Weak signal often obscured; use 3009 cm⁻¹ for confirmation. |
| Fingerprint | C-O-C / O-CH3 Stretch | 1170–1200 cm⁻¹ | 1170–1200 cm⁻¹ | 1170–1196 cm⁻¹ | Characteristic of the methyl ester linkage. |
Deep Dive: The Hydroxyl Region (3200–3550 cm⁻¹)
This is the "Truth Region." In Lesquerolic and Ricinoleic esters, this band is broad and intense due to intermolecular hydrogen bonding.
-
LAME vs. Methyl Oleate: The presence of this peak is the binary "Yes/No" test for hydroxy-fatty acids. If this region is flat, your sample is likely common vegetable oil biodiesel (Soy/Canola).
-
LAME vs. Water: Water also absorbs here. However, water usually shows a distinct "scissoring" bend near 1640 cm⁻¹. If the 3400 peak is present without an abnormally high 1640 peak (relative to the C=C mode), and you followed the drying protocol, the signal is confirmed as the LAME hydroxyl group.
Deep Dive: The Fingerprint Region (Comparison to RAME)
Can FTIR distinguish Lesquerolic (C20) from Ricinoleic (C18)?
Generally, No. The methylene rocking bands (720 cm⁻¹) and the fingerprint region (1000–1300 cm⁻¹) are dominated by the ester linkage and the long chain. The addition of two methylene groups in LAME produces only negligible intensity changes in the
-
Recommendation: Use FTIR to confirm the class (Hydroxy-FAME). Use GC-MS to confirm the chain length (C20 vs C18).
Spectral Decision Logic
Use this logic flow to interpret your unknown sample.
Figure 2: Logic gate for identifying Lesquerolic Acid Methyl Ester and ruling out contaminants.
Conclusion
For drug development and bio-lubricant research, Lesquerolic Acid Methyl Ester is defined by a specific spectral duality:
-
The Ester Fingerprint: Strong C=O stretch at 1744 cm⁻¹ confirming the methyl ester synthesis.
-
The Hydroxy Signature: A broad O-H stretch at 3400 cm⁻¹ distinguishing it from standard oleic/linoleic derivatives.
While FTIR is the superior tool for rapid functional group validation and moisture exclusion, it should be paired with GC-MS if the specific differentiation from Ricinoleic acid (C18) is required.
References
-
Shahidul, I., et al. (2022). "Ultrasound-assisted solid Lewis acid-catalyzed transesterification of Lesquerella fendleri oil for biodiesel synthesis."[1] Ultrasonics Sonochemistry. [1]
-
Mulula, A., et al. (2022). "Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia Bella Seeds Oil."[2] Asian Journal of Applied Chemistry Research. [2]
-
Vlachos, N., et al. (2006). "SQC-FTIR method for the determination of the methyl ester content in biodiesel blends." Journal of the American Oil Chemists' Society.
-
Knothe, G. (2006). "Analyzing biodiesel: standards and other methods." Journal of the American Oil Chemists' Society.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
